Product packaging for 3-Chloro-2-(trifluoromethyl)aniline(Cat. No.:CAS No. 432-21-3)

3-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1283132
CAS No.: 432-21-3
M. Wt: 195.57 g/mol
InChI Key: JYMNOYHOSWKVJU-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)aniline (: 432-21-3) is a valuable halogenated aniline derivative serving as a versatile building block in organic synthesis and scientific research . Its molecular formula is C₇H₅ClF₃N, with a molecular weight of 195.57 g/mol . This compound features both an amine group and a trifluoromethyl group on a chlorinated benzene ring, making it a key intermediate for the construction of more complex molecules . Researchers utilize it in the development of agrochemicals, dyes, and pharmaceuticals, where its unique structure helps modulate the electronic properties and biological activity of target compounds . The compound is a liquid at room temperature with a calculated density of 1.4±0.1 g/cm³ and a high boiling point of 238.3±35.0 °C at 760 mmHg . It is essential to handle this material with care; it is harmful if swallowed, inhaled, or if it comes into contact with skin or eyes . This product is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClF3N B1283132 3-Chloro-2-(trifluoromethyl)aniline CAS No. 432-21-3

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNOYHOSWKVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548365
Record name 3-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-21-3
Record name 3-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(trifluoromethyl)aniline, identified by its CAS number 432-21-3, is a halogenated aromatic amine of significant interest in the pharmaceutical and fine chemical industries.[1] Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom ortho and meta to the amine respectively, imparts distinct electronic and lipophilic properties. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a key building block in modern medicinal chemistry.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, details on the experimental methodologies for their determination, and a logical workflow for its physical characterization.

Core Physical Properties

The physical state of this compound under standard conditions is a liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClF₃N[1][2]
Molecular Weight 195.57 g/mol [1][2]
Appearance Liquid[1]
Boiling Point Approximately 238.2 °C at 760 mmHg[1]
Density Approximately 1.425 g/cm³[1]
Flash Point Approximately 97.9 °C[1]
Melting Point Not Applicable (liquid at room temperature)
Refractive Index Approximately 1.5[1]
CAS Number 432-21-3[1][2]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a Thiele tube or a similar heating apparatus.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for the bath (e.g., silicone oil)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube containing the heating oil, making sure the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated to ensure even heat distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • The water level is adjusted to the mark, and the pycnometer is reweighed to determine the weight of the water.

  • The pycnometer is then thoroughly dried and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature as the water and weighed.

  • The density is calculated using the formula: Density = (mass of the substance) / (volume of the substance) where the volume of the substance is determined from the mass of the water and its known density at that temperature.

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents is crucial for handling, purification, and reaction setup.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

  • A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • The mixture is observed for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or a cloudy suspension (insoluble or partially soluble).

  • This process is repeated for each of the selected solvents.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the physical characterization of a liquid organic compound like this compound.

G cluster_0 Initial Characterization cluster_1 Primary Physical Properties cluster_2 Solubility Profile cluster_3 Spectroscopic Analysis cluster_4 Final Data Compilation start Obtain Sample of this compound purity Determine Purity (e.g., GC/HPLC) start->purity boiling_point Determine Boiling Point purity->boiling_point density Determine Density purity->density refractive_index Measure Refractive Index purity->refractive_index solubility Assess Solubility in Various Solvents purity->solubility nmr Acquire NMR Spectra (1H, 13C) purity->nmr ir Obtain IR Spectrum purity->ir ms Perform Mass Spectrometry purity->ms report Compile Data into Technical Report boiling_point->report density->report refractive_index->report solubility->report nmr->report ir->report ms->report

Caption: Logical workflow for the physical and chemical characterization of this compound.

Spectroscopic Data

As of the latest available information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not widely published in peer-reviewed literature or common chemical databases. Researchers requiring this information for structural confirmation or reaction monitoring would need to acquire it experimentally.

Conclusion

This compound is a key chemical intermediate with well-defined primary physical properties that facilitate its use in synthetic chemistry. While a comprehensive public repository of its spectroscopic data is not currently available, the established methodologies for determining these and other physical characteristics provide a clear path for its thorough characterization in a research and development setting. The information provided in this guide serves as a foundational resource for professionals working with this important compound.

References

3-Chloro-2-(trifluoromethyl)aniline chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Chemical Reactivity of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(trifluoromethyl)aniline, identified by CAS number 432-21-3, is a halogenated aromatic amine of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring an aniline backbone substituted with a chloro group and a trifluoromethyl group, imparts a unique reactivity profile that makes it a valuable intermediate for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence and specific placement of these functional groups are crucial in modern drug design, influencing the electronic properties, metabolic stability, and bioactivity of the final products.[1] This guide provides a comprehensive overview of its physicochemical properties, core reactivity, and applications in drug development.

Physicochemical and Computed Properties

The utility of this compound in synthesis is defined by its distinct physical and chemical properties. It exists as a liquid under standard conditions, which is advantageous for handling in many industrial and laboratory settings.[1] Key quantitative data are summarized below for reference.

PropertyValueSource
Molecular Formula C₇H₅ClF₃N[PubChem][2]
Molecular Weight 195.57 g/mol [PubChem][2]
Boiling Point ~238.2 °C at 760 mmHg[Generic Supplier Data][1]
Density ~1.425 g/cm³[Generic Supplier Data][1]
Flash Point ~97.9 °C[Generic Supplier Data][1]
Refractive Index ~1.5[Generic Supplier Data][1]
Purity (Typical) ≥99.0%[Generic Supplier Data][1]
XLogP3 (Lipophilicity) 2.8[PubChem][2]

Core Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional components: the nucleophilic amino group, the aromatic ring, and the two powerful electron-withdrawing substituents (chloro- and trifluoromethyl- groups).

  • Amino Group (-NH₂): As with most anilines, the lone pair of electrons on the nitrogen atom makes the amino group a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[3][4] It also serves as a potent nucleophile in reactions such as acylation and N-arylation.

  • Chloro (-Cl) and Trifluoromethyl (-CF₃) Groups: Both are electron-withdrawing and deactivating towards electrophilic substitution. The trifluoromethyl group, in particular, is one of the strongest electron-withdrawing groups used in medicinal chemistry.[5] Their presence reduces the electron density of the aromatic ring, making it less susceptible to electrophiles but more susceptible to nucleophilic attack.[6]

This combination of an activating group and two deactivating groups creates a nuanced reactivity profile, allowing for selective transformations. The strong directing effect of the amino group often dominates in electrophilic substitution reactions, while the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr) at the carbon bearing the chloro group.[6]

Key Reaction Classes
3.1. Reactions of the Amino Group

The primary amine is a versatile functional handle for a wide range of derivatizations.

  • Amidation and Acylation: The nucleophilic amine readily reacts with acylating agents like acid chlorides and anhydrides to form highly stable amide bonds.[6] This is a fundamental transformation for building more complex molecular scaffolds.

  • N-Arylation and Coupling Reactions: The compound is a suitable substrate for modern cross-coupling reactions. While specific examples for this exact molecule are not detailed in the provided results, anilines are routinely used in palladium- or copper-catalyzed reactions like the Buchwald-Hartwig amination to form new carbon-nitrogen bonds.[6][7]

3.2. Electrophilic Aromatic Substitution (EAS)

Despite the presence of two deactivating groups, the powerful activating nature of the amino group enables electrophilic substitution on the aromatic ring.[8] The substitution is strongly directed to the positions ortho and para to the amino group (positions 4 and 6). However, the high reactivity can sometimes lead to polysubstitution, and reactions often require careful control of conditions.[8]

3.3. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl and chloro groups activate the aromatic ring for SNAr, particularly at the chlorine-bearing carbon. The trifluoromethyl group is especially effective at stabilizing the negative charge in the intermediate Meisenheimer complex, which is crucial for the reaction to proceed via the addition-elimination mechanism.[6]

Figure 1: Core reactivity pathways of this compound.

Illustrative Experimental Protocols

Detailed experimental procedures for this specific molecule are proprietary or found within patent literature. However, based on the known reactivity of substituted anilines, the following protocols illustrate common transformations.

Protocol 1: General Amidation of the Amino Group

This protocol describes a standard procedure for forming an amide bond, a cornerstone reaction in drug synthesis.

Objective: To synthesize N-(3-chloro-2-(trifluoromethyl)phenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the acetyl chloride (1.1 eq.) dropwise via syringe while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with the organic solvent.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure amide.

Protocol 2: General Nucleophilic Aromatic Substitution (SNAr)

This protocol illustrates how the chloro-substituent can be displaced by a nucleophile.

Objective: To synthesize a diaryl amine via SNAr with a phenol (illustrative).

Materials:

  • This compound

  • A nucleophile (e.g., 4-methoxyphenol)

  • A strong base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 4-methoxyphenol (1.1 eq.) and base (1.5 eq.) in the solvent. If using NaH, add it carefully at 0 °C.

  • Addition of Substrate: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Figure 2: A generalized workflow for a typical organic synthesis experiment.

Applications in Drug Development and Medicinal Chemistry

This compound is a vital building block in drug discovery due to the advantageous properties imparted by its substituents.

  • Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to enzymatic breakdown by cytochrome P450 enzymes. This can increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[9]

  • Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule.[5] This property can enhance a drug's ability to cross cell membranes, improving its absorption, distribution, and bioavailability.

  • Modulation of Electronic Properties: The high electronegativity of the trifluoromethyl group influences the electronic environment of the entire molecule. This can modulate the pKa of nearby functional groups and enhance binding affinity to biological targets.[5]

  • Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups, such as a chlorine atom, to fine-tune a molecule's steric and electronic profile for optimal target engagement.[5]

Because of these features, this aniline derivative serves as a key precursor in the synthesis of a wide range of APIs and other fine chemicals.[1]

Conclusion

This compound possesses a rich and versatile chemical reactivity profile governed by the competing electronic effects of its amino, chloro, and trifluoromethyl substituents. This unique profile allows it to participate in a broad range of organic transformations, including reactions at the amine and substitutions on the aromatic ring. Its importance in medicinal chemistry is well-established, where its incorporation into larger molecules serves as a key strategy to enhance metabolic stability and modulate pharmacokinetic properties. This technical guide provides a foundational understanding of its properties and reactivity for scientists engaged in advanced chemical synthesis and drug discovery.

References

A Technical Guide to the Solubility of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-(trifluoromethyl)aniline. In the absence of extensive publicly available quantitative solubility data, this document focuses on the physicochemical properties that influence solubility and presents a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis, enabling them to accurately assess the solubility of this compound in various solvents.

Physicochemical Properties

The solubility of a compound is fundamentally governed by its physicochemical properties. For this compound (CAS No: 432-21-3), the following properties are crucial for understanding its behavior in different solvent systems.[1][2]

PropertyValueSource
Molecular FormulaC₇H₅ClF₃N[1][2]
Molecular Weight195.57 g/mol [1][2]
Density1.425 g/cm³[2]
Boiling Point~238.2 °C at 760 mmHg[2]
Flash Point97.9 °C[2]
XLogP32.8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Polar Surface Area26.02 Ų[1]

The XLogP3 value of 2.8 suggests that this compound is a relatively lipophilic compound.[1] This indicates a higher affinity for non-polar or weakly polar organic solvents over aqueous solutions. The presence of a trifluoromethyl group is known to increase lipophilicity, which would contribute to lower solubility in water.[2] The single hydrogen bond donor (the amine group) and a relatively small polar surface area further support its predominantly hydrophobic nature.

Qualitative Solubility Profile

Based on its structure and physicochemical properties, a qualitative solubility profile for this compound can be inferred:

  • Aqueous Solubility: Expected to be low due to its lipophilic character, indicated by the positive XLogP3 value.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to exhibit good solubility due to their ability to solvate the molecule without engaging in hydrogen bonding interactions with the trifluoromethyl group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, as these solvents can act as both hydrogen bond donors and acceptors, interacting with the amine group.

  • Non-polar Solvents (e.g., Toluene, Hexane): Moderate solubility is anticipated due to the compound's overall lipophilicity.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] The following protocol provides a detailed procedure for its application to this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen solvent. The presence of excess solid is critical to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to achieve equilibrium. A typical timeframe is 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time by taking measurements at different time points until the concentration plateaus.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be evaluated and minimized.

    • Dilute the filtered sample with a known volume of a suitable solvent to ensure the concentration falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions using a validated HPLC method to construct a calibration curve. A common method for aniline derivatives involves a C18 column with a mobile phase of acetonitrile and water, and UV detection.

    • Analyze the diluted sample under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted sample by referring to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle C->D E Centrifuge D->E F Collect & filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for determining thermodynamic solubility.

References

An In-depth Technical Guide to 2-Amino-6-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 2-Amino-6-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

2-Amino-6-chlorobenzotrifluoride, with the CAS number 432-21-3, is an aromatic amine characterized by the presence of a trifluoromethyl group and a chlorine atom on the benzene ring. [1]Its physicochemical properties are summarized in the table below. It is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature. [1]The compound exhibits moderate solubility in organic solvents and limited solubility in water. [1]

Property Value Reference(s)
Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
Appearance Colorless to pale yellow liquid or solid [1]
Boiling Point 55.00 °C
~230-235 °C [2]
238.2 °C at 760 mmHg [3]
Density 1.425 g/cm³
1.49 g/cm³ [2]
1.4±0.1 g/cm³ [3]

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones. | [1][2]|

Note: The reported values for boiling point and density show some variation across different sources, which may be attributed to different measurement conditions or purity levels.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region (typically 6.5-8.0 ppm) will exhibit a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and chloro groups and the electron-donating effect of the amino group. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be in the typical range of 110-150 ppm, with the exact positions influenced by the substituents. The carbon bearing the trifluoromethyl group is expected at the lower field (higher ppm) region of the aromatic signals.

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-6-chlorobenzotrifluoride will be characterized by the following absorption bands:

  • N-H stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group. [4]* C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-N stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-F stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.

  • C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 195 and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern would likely involve the loss of small molecules or radicals such as H, Cl, CF₃, and HCN from the molecular ion.

Synthesis

A detailed, experimentally verified protocol for the synthesis of 2-Amino-6-chlorobenzotrifluoride is not publicly available. However, a plausible synthetic route can be conceptualized based on known organic reactions and patent literature for structurally similar compounds, such as 2-amino-5-chlorobenzotrifluoride. [5][6]A hypothetical two-step synthesis starting from 2-chlorobenzotrifluoride is proposed below.

Hypothetical Experimental Protocol:

Step 1: Nitration of 2-chlorobenzotrifluoride

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-chlorobenzotrifluoride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrated product, 2-chloro-1-nitro-6-(trifluoromethyl)benzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 2-chloro-1-nitro-6-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂/HCl, heat the reaction mixture under reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

  • Monitor the reaction by TLC.

  • After completion, if using SnCl₂, neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) until a basic pH is achieved.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude 2-Amino-6-chlorobenzotrifluoride by column chromatography or distillation to obtain the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-Chlorobenzotrifluoride 2-Chlorobenzotrifluoride Nitration Reaction Nitration Reaction 2-Chlorobenzotrifluoride->Nitration Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Reaction 2-Chloro-1-nitro-6-(trifluoromethyl)benzene 2-Chloro-1-nitro-6-(trifluoromethyl)benzene Nitration Reaction->2-Chloro-1-nitro-6-(trifluoromethyl)benzene Reduction Reaction Reduction Reaction 2-Chloro-1-nitro-6-(trifluoromethyl)benzene->Reduction Reaction Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)->Reduction Reaction 2-Amino-6-chlorobenzotrifluoride 2-Amino-6-chlorobenzotrifluoride Reduction Reaction->2-Amino-6-chlorobenzotrifluoride G cluster_0 Reactive Sites cluster_1 Potential Reactions cluster_2 Applications 2-Amino-6-chlorobenzotrifluoride 2-Amino-6-chlorobenzotrifluoride Amino Group (-NH2) Amino Group (-NH2) 2-Amino-6-chlorobenzotrifluoride->Amino Group (-NH2) Chloro Group (-Cl) Chloro Group (-Cl) 2-Amino-6-chlorobenzotrifluoride->Chloro Group (-Cl) Oxidation Oxidation 2-Amino-6-chlorobenzotrifluoride->Oxidation Diazotization Diazotization Amino Group (-NH2)->Diazotization Acylation Acylation Amino Group (-NH2)->Acylation Nucleophilic Substitution Nucleophilic Substitution Chloro Group (-Cl)->Nucleophilic Substitution Pharmaceutical Intermediates Pharmaceutical Intermediates Diazotization->Pharmaceutical Intermediates Acylation->Pharmaceutical Intermediates Agrochemical Synthesis Agrochemical Synthesis Nucleophilic Substitution->Agrochemical Synthesis Oxidation->Pharmaceutical Intermediates

References

A Comprehensive Review of the Synthesis of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Chemical Professionals

Abstract

3-Chloro-2-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and fine chemicals, is a compound of significant industrial interest.[1] Its unique molecular structure, featuring both chloro and trifluoromethyl groups, imparts desirable properties such as enhanced lipophilicity and metabolic stability to target molecules in drug design.[1] This document provides a detailed literature review of the primary synthetic routes for this compound (CAS No: 432-21-3).[1][2] It includes an examination of common synthetic strategies, detailed experimental protocols, and a comparative summary of reaction conditions and yields. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₅ClF₃N
Molecular Weight195.57 g/mol [1][2]
Boiling Point~238.2°C at 760 mmHg[1]
Density1.425 g/cm³[1]
Flash Point97.9°C[1]
AppearanceLiquid (under standard conditions)[1]

Synthetic Route 1: Reduction of 1-Chloro-2-nitro-3-(trifluoromethyl)benzene

A prevalent and effective method for synthesizing this compound is the reduction of its corresponding nitro precursor, 1-chloro-2-nitro-3-(trifluoromethyl)benzene. This two-step approach involves the initial nitration of a suitable benzotrifluoride derivative, followed by the selective reduction of the nitro group to an amine.

Step 1A: Nitration of 2-Chlorobenzotrifluoride

The synthesis of the nitro intermediate can be achieved through the nitration of 2-chlorobenzotrifluoride. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid.

start 2-Chlorobenzotrifluoride intermediate 1-Chloro-2-nitro-3-(trifluoromethyl)benzene start->intermediate HNO₃ / H₂SO₄ Nitration product This compound intermediate->product Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: General pathway via nitration and subsequent reduction.

Step 1B: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step. This transformation is commonly accomplished through catalytic hydrogenation or by using reducing metals in an acidic medium. Catalytic hydrogenation often provides high yields and purity.[3][4]

Table 1: Comparison of Reduction Conditions for Nitroarenes

PrecursorReducing Agent/CatalystSolventTemperature (°C)PressureTime (h)Yield (%)Reference
1-Chloro-2-methyl-3-nitrobenzeneIron (Fe), conc. HClWaterBoilingAtmospheric2~94[5]
2-Nitro-5-chloro-trifluoromethylbenzenePalladium on Carbon (5% Pd), Triethylamine, H₂Methanol5030 bar378[6]
2-Amino-5-chloro-trifluoromethylbenzeneRaney Nickel, Triethylamine, H₂Methanol14050 bar-89[6]
6-Chloro-2-chloromethyl-3-trifluoromethylaniline HClPalladium on Carbon (Pd/C), H₂Ethanol-4 kg (H₂)4875[7]

Detailed Experimental Protocol: Reduction via Catalytic Hydrogenation

This protocol is a representative procedure for the reduction of a substituted nitrobenzene to an aniline derivative, based on similar transformations found in the literature.[6]

Objective: To synthesize this compound from 1-chloro-2-nitro-3-(trifluoromethyl)benzene.

Materials:

  • 1-Chloro-2-nitro-3-(trifluoromethyl)benzene

  • Methanol (solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂, for inerting)

  • Stirred autoclave or hydrogenation apparatus

Procedure:

  • Vessel Preparation: Ensure the stirred autoclave is clean and dry. Purge the vessel thoroughly with nitrogen gas to remove any residual air and moisture.

  • Charging the Reactor: In the autoclave, dissolve a pre-weighed amount of 1-chloro-2-nitro-3-(trifluoromethyl)benzene in methanol.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically between 1-5% by weight relative to the starting material.

  • Sealing and Purging: Seal the autoclave. Purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by a hydrogen atmosphere.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-100°C).

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the autoclave to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Filtration: Purge the autoclave with nitrogen gas. Filter the reaction mixture through a pad of celite or a suitable filter aid to remove the palladium catalyst. Wash the filter cake with additional methanol to recover any remaining product.

  • Work-up: Combine the filtrate and washes. Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge Autoclave with Substrate and Solvent prep2 Add Pd/C Catalyst prep1->prep2 prep3 Seal and Purge with N₂ then H₂ prep2->prep3 react1 Pressurize with H₂ prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor H₂ Uptake react2->react3 work1 Cool and Depressurize react3->work1 work2 Filter to Remove Catalyst work1->work2 work3 Solvent Evaporation work2->work3 work4 Vacuum Distillation work3->work4

Caption: Experimental workflow for catalytic hydrogenation.

Synthetic Route 2: Amination of 3,4-Dihalobenzotrifluoride

An alternative strategy involves the nucleophilic aromatic substitution (SNAAr) of a dihalogenated precursor. For instance, reacting 3,4-dichlorobenzotrifluoride with ammonia at elevated temperatures and pressures can yield a mixture of isomers, including 2-chloro-4-(trifluoromethyl)aniline, which is an isomer of the target compound.[8] While not a direct route to this compound, this method is relevant in the broader context of synthesizing substituted trifluoromethylanilines. Further separation or modification would be required.

Table 2: Representative Amination Conditions

Starting MaterialReagentsSolventTemperature (°C)Pressure ( kg/cm ²)ProductReference
3,4-DichlorobenzotrifluorideAnhydrous Ammonia, Potassium FluorideN-Methylpyrrolidone235-25025-422-Chloro-4-trifluoromethylaniline[8]
4-Chloro-3-nitro-benzotrifluorideAqueous Ammonia (22%)Water11511 bar2-Nitro-4-trifluoromethylaniline[9]

This amination approach highlights the challenges of regioselectivity in aromatic substitutions. The position of the incoming amino group is directed by the electronic effects of the existing substituents (chloro and trifluoromethyl groups).

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process commencing with a substituted benzotrifluoride. The reduction of a corresponding nitro-intermediate, specifically 1-chloro-2-nitro-3-(trifluoromethyl)benzene, stands out as a primary and effective route. Catalytic hydrogenation using catalysts such as palladium on carbon is a highly efficient method for the reduction step, offering good yields and high purity suitable for pharmaceutical applications. While other methods like direct amination of dihalo-precursors exist, they often present challenges in achieving the desired regioselectivity for this specific isomer. The selection of an optimal synthetic route will depend on factors such as starting material availability, required purity, and scalability for industrial production.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 3-Chloro-2-(trifluoromethyl)aniline. This compound is a key intermediate in the preparation of a range of molecules with significant applications in the pharmaceutical and agrochemical industries. The protocols outlined below cover key synthetic transformations including amide synthesis, pyrazole formation, and Buchwald-Hartwig amination, providing a foundation for the development of novel chemical entities.

Synthesis of N-(3-Chloro-2-(trifluoromethyl)phenyl)amide Derivatives

Amide derivatives are prevalent in a vast number of biologically active molecules. The following protocol describes a general method for the acylation of this compound with an acyl chloride.

Experimental Protocol:

A solution of this compound (1.0 eq.) and a base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C in an ice bath. To this stirred solution, the desired acyl chloride (1.05 eq.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-(3-chloro-2-(trifluoromethyl)phenyl)amide derivative.

Quantitative Data for N-Aryl Acetamide Synthesis:
DerivativeAcylating AgentSolventBaseYield (%)Physical Statem.p. (°C)
N-(3-chloro-2-(trifluoromethyl)phenyl)acetamideAcetyl chlorideDichloromethaneTriethylamine85-95White solid104

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. A common route to synthesize 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine derivative. This compound can be converted to the corresponding hydrazine, which is then used in the cyclization step.

Experimental Protocol for Pyrazole Synthesis:

Step 1: Diazotization and Reduction to Hydrazine

This compound (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.0 eq.) in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt. The cold diazonium salt solution is then slowly added to a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid at 0 °C to reduce the diazonium salt to the corresponding hydrazine hydrochloride. The resulting precipitate is filtered, washed with a cold solvent, and dried.

Step 2: Cyclocondensation with a 1,3-Diketone

The synthesized (3-chloro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq.) and a 1,3-diketone (1.0 eq.) are refluxed in a suitable solvent such as ethanol or acetic acid for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired pyrazole derivative.

Synthetic Workflow for Pyrazole Derivatives

G start This compound diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization reduction Reduction (SnCl2, HCl) diazotization->reduction hydrazine (3-Chloro-2-(trifluoromethyl)phenyl)hydrazine reduction->hydrazine cyclization Cyclocondensation (Ethanol, Reflux) hydrazine->cyclization diketone 1,3-Diketone diketone->cyclization pyrazole Pyrazole Derivative cyclization->pyrazole

Caption: General workflow for the synthesis of pyrazole derivatives.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the synthesis of N-aryl derivatives of this compound.[1]

Experimental Protocol:

An oven-dried Schlenk tube is charged with this compound (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 8 mol%), and a base (e.g., sodium tert-butoxide, 2.1 eq.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the N-aryl derivative.[2]

Quantitative Data for Buchwald-Hartwig Amination:
Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene1002468-85
4-Bromoanisole[Pd(allyl)Cl]₂ / t-BuXPhosLiOtBu1,4-Dioxane1002470-90

Note: Yields are representative and can be influenced by the specific substrates and reaction conditions.

Signaling Pathway of Celecoxib Analogues: COX-2 Inhibition

Derivatives of this compound are key components in the synthesis of celecoxib and its analogues, which are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3] The COX-2 enzyme plays a crucial role in the inflammatory response and is implicated in the pathology of various diseases, including cancer.[3][4]

Inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades, leading to the upregulation of COX-2 expression.[5] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is further converted to various prostaglandins, including prostaglandin E₂ (PGE₂).[4][6] PGE₂ is a key mediator of inflammation, pain, and fever. In cancer, overexpression of COX-2 and subsequent increased production of PGE₂ can promote tumor growth, angiogenesis, and metastasis.[3][4][7]

Celecoxib analogues selectively bind to and inhibit the active site of the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins. This selective inhibition of COX-2 over COX-1, a constitutively expressed isoform responsible for homeostatic functions, is a key advantage of these compounds, leading to a reduced risk of gastrointestinal side effects.[4]

COX-2 Signaling Pathway in Inflammation and Cancer

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Upstream Signaling cluster_3 Downstream Effects Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 catalyzed by COX2 COX-2 COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation promote Cancer Cancer Progression (Angiogenesis, Metastasis) PGE2->Cancer promote Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Signaling_Cascades Signaling Cascades (e.g., NF-κB, MAPK) Inflammatory_Stimuli->Signaling_Cascades activate COX2_Gene COX-2 Gene Transcription Signaling_Cascades->COX2_Gene induce COX2_Gene->COX2 expression Celecoxib_Analogue Celecoxib Analogue (Derivative of 3-Chloro-2- (trifluoromethyl)aniline) Celecoxib_Analogue->COX2 inhibit

Caption: The COX-2 signaling pathway in inflammation and cancer.

References

The Pivotal Role of 3-Chloro-2-(trifluoromethyl)aniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(trifluoromethyl)aniline is a key building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex pharmaceutical compounds.[1] Its unique molecular structure, featuring both chloro and trifluoromethyl substituents on an aniline scaffold, imparts desirable physicochemical properties to target molecules, significantly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. The presence of the trifluoromethyl group is particularly noteworthy for its ability to enhance lipophilicity and resistance to metabolic degradation, crucial attributes in modern drug design.[1]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of medicinally important compounds, with a focus on the non-steroidal anti-inflammatory drug (NSAID) flunixin.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for more complex aniline derivatives, which are then incorporated into pharmacologically active molecules. A prominent example is its conversion to 2-methyl-3-trifluoromethylaniline, a key intermediate in the synthesis of the potent analgesic and anti-inflammatory agent, flunixin.

Synthesis of 2-Methyl-3-trifluoromethylaniline

The synthesis of 2-methyl-3-trifluoromethylaniline from 2-chloro-3-trifluoromethylaniline is a critical step that enables the subsequent construction of the final drug molecule. This transformation involves the introduction of a methyl group ortho to the amino group, a structural feature often important for modulating biological activity.

Flunixin Synthesis and Mechanism of Action

Flunixin, synthesized from 2-methyl-3-trifluoromethylaniline, is a non-selective cyclooxygenase (COX) inhibitor. By inhibiting both COX-1 and COX-2 enzymes, it blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Its meglumine salt is widely used in veterinary medicine to treat musculoskeletal disorders and alleviate visceral pain.

The following diagram illustrates the synthetic pathway from 2-chloro-3-trifluoromethylaniline to flunixin.

G cluster_0 Synthesis of 2-Methyl-3-trifluoromethylaniline cluster_1 Synthesis of Flunixin 2-Chloro-3-(trifluoromethyl)aniline 2-Chloro-3-(trifluoromethyl)aniline Intermediate_I 6-Chloro-2-(methylthio)methyl- 3-trifluoromethylaniline 2-Chloro-3-(trifluoromethyl)aniline->Intermediate_I 1. (CH₃)₂S, NCS 2. Triethylamine Intermediate_II 6-Chloro-2-chloromethyl- 3-trifluoromethylaniline hydrochloride Intermediate_I->Intermediate_II Sulfonyl chloride 2-Methyl-3-(trifluoromethyl)aniline 2-Methyl-3-(trifluoromethyl)aniline Intermediate_II->2-Methyl-3-(trifluoromethyl)aniline H₂, Pd/C, Alkali 2-Methyl-3-(trifluoromethyl)aniline_2 2-Methyl-3-(trifluoromethyl)aniline Flunixin Flunixin (2-(2-Methyl-3-(trifluoromethyl)anilino)nicotinic acid) 2-Methyl-3-(trifluoromethyl)aniline_2->Flunixin 2-Chloronicotinic_acid 2-Chloronicotinic acid 2-Chloronicotinic_acid->Flunixin Boric Acid or Cu₂O, p-TsOH

Caption: Synthetic pathway from 2-Chloro-3-(trifluoromethyl)aniline to Flunixin.

Quantitative Data

The biological activity of flunixin has been characterized by its inhibitory concentration (IC50) against COX enzymes and its effects on smooth muscle contractions.

Compound Target Assay Species IC50 (µM) Reference
FlunixinCOX-1Thromboxane B2 GenerationDog0.10[2]
FlunixinCOX-1Thromboxane B2 GenerationGoat0.02[2]
FlunixinCOX-1Thromboxane B2 GenerationHorse0.04[2]
FlunixinSmooth Muscle Contraction (Abomasum)AUCCattle19.7[3]
FlunixinSmooth Muscle Contraction (Ileum)AUCCattle39.5[3]
FlunixinSmooth Muscle Contraction (Proximal Loop)AUCCattle13.6[3]
FlunixinSmooth Muscle Contraction (Centripetal Gyri)AUCCattle57.8[3]

AUC: Area Under the Curve

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-trifluoromethylaniline from 2-Chloro-3-trifluoromethylaniline

This protocol is adapted from patent literature and outlines a multi-step synthesis.

Materials:

  • 2-Chloro-3-trifluoromethylaniline

  • Solvent (e.g., Dichloroethane, Dichloromethane, or Toluene)

  • Dimethyl sulfide ((CH₃)₂S)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine

  • Sulfonyl chloride

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Alkali (e.g., NaOH or KOH)

  • Hydrogen gas (H₂)

Procedure:

  • Synthesis of 6-Chloro-2-(methylthio)methyl-3-trifluoromethylaniline (Intermediate I):

    • Dissolve 2-chloro-3-trifluoromethylaniline in a suitable solvent and stir uniformly.

    • Add dimethyl sulfide and N-chlorosuccinimide to the system, maintaining a low reaction temperature.

    • Stir the mixture at room temperature for 6-10 hours.

    • Add triethylamine to the system and heat to reflux for 10 hours.

    • After cooling, add water and separate the organic layer.

    • Remove the solvent and purify the residue by vacuum distillation to obtain Intermediate I.

  • Synthesis of 6-Chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride (Intermediate II):

    • React Intermediate I with sulfonyl chloride to convert the methylthio group to a chloromethyl group. The reaction conditions may vary and should be optimized.

  • Synthesis of 2-Methyl-3-trifluoromethylaniline:

    • Place Intermediate II in a pressure reaction vessel.

    • Add ethanol, Pd/C catalyst, and an alkali.

    • Replace the air in the system with hydrogen gas.

    • Conduct the reaction under hydrogen pressure for a specified period until the reaction is complete.

    • After cooling and filtration to remove the catalyst, remove the solvent.

    • Purify the residue by vacuum distillation to obtain 2-methyl-3-trifluoromethylaniline.

The following diagram outlines the experimental workflow for this synthesis.

G Start Start Dissolve Dissolve 2-Chloro-3- (trifluoromethyl)aniline in solvent Start->Dissolve Add_Reagents_1 Add (CH₃)₂S and NCS at low temperature Dissolve->Add_Reagents_1 Stir_RT Stir at room temperature (6-10 hours) Add_Reagents_1->Stir_RT Add_TEA_Reflux Add Triethylamine and reflux (10 hours) Stir_RT->Add_TEA_Reflux Workup_1 Cool, add water, separate organic layer Add_TEA_Reflux->Workup_1 Purify_1 Remove solvent and vacuum distill Workup_1->Purify_1 Intermediate_1 Intermediate I Purify_1->Intermediate_1 React_SO2Cl2 React with Sulfonyl chloride Intermediate_1->React_SO2Cl2 Intermediate_2 Intermediate II React_SO2Cl2->Intermediate_2 Hydrogenation Hydrogenation with H₂, Pd/C, Alkali in Ethanol Intermediate_2->Hydrogenation Workup_2 Cool, filter, remove solvent Hydrogenation->Workup_2 Purify_2 Vacuum distill Workup_2->Purify_2 End 2-Methyl-3- (trifluoromethyl)aniline Purify_2->End

Caption: Experimental workflow for the synthesis of 2-Methyl-3-(trifluoromethyl)aniline.

Protocol 2: Synthesis of Flunixin from 2-Methyl-3-trifluoromethylaniline

This protocol describes a solvent-free synthesis using boric acid as a catalyst.[4][5]

Materials:

  • 2-Methyl-3-trifluoromethylaniline

  • 2-Chloronicotinic acid

  • Boric acid (H₃BO₃)

Procedure:

  • Combine 2-methyl-3-trifluoromethylaniline and 2-chloronicotinic acid in a molar ratio of 2:1 in a reaction vessel.

  • Add a catalytic amount of boric acid (e.g., 30 mol%).

  • Heat the reaction mixture to 120°C under solvent-free conditions.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the crude product can be purified by crystallization or column chromatography to yield flunixin.

Note: An alternative method involves using cupric oxide and p-toluenesulfonic acid as catalysts in water, followed by heating to reflux.[1]

This document provides a comprehensive overview of the role of this compound in medicinal chemistry, highlighting its importance as a synthetic intermediate and providing detailed protocols and quantitative data for the synthesis and activity of the resulting pharmaceutical compound, flunixin. Researchers can utilize this information to further explore the potential of this and related fluorinated anilines in drug discovery and development.

References

The Versatile Building Block: 3-Chloro-2-(trifluoromethyl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(trifluoromethyl)aniline is a key building block in modern organic synthesis, prized for its unique structural features that impart desirable properties to target molecules. Its utility is particularly notable in the development of pharmaceuticals and agrochemicals. The presence of a chlorine atom and a trifluoromethyl group on the aniline ring provides a handle for diverse chemical transformations and can enhance the biological activity, metabolic stability, and lipophilicity of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the preparation of substituted pyrazoles, a common motif in pharmacologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 432-21-3[1]
Molecular Formula C₇H₅ClF₃N[1]
Molecular Weight 195.57 g/mol [1]
Appearance Liquid[1]
Boiling Point ~238.2 °C at 760 mmHg[1]
Density 1.425 g/cm³[1]
Flash Point 97.9 °C[1]
Refractive Index 1.500[1]

Applications in Organic Synthesis

This compound serves as a versatile precursor in a variety of organic reactions, including nucleophilic substitutions and coupling reactions.[1] Its primary application lies in the synthesis of complex heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is a highly valued substituent in drug design for its ability to improve metabolic stability and enhance binding affinity to biological targets.[1]

One of the most important applications of this aniline derivative is in the synthesis of N-aryl pyrazoles. The pyrazole moiety is a key pharmacophore found in a wide range of drugs, including anti-inflammatory agents, kinase inhibitors, and anticancer therapies. The general approach involves the condensation of the aniline with a 1,3-dicarbonyl compound.

Synthesis of Substituted Pyrazoles: A General Workflow

The synthesis of N-aryl pyrazoles from this compound typically follows a well-established reaction pathway involving condensation with a 1,3-diketone. This reaction provides a straightforward and efficient method to construct the pyrazole ring with the desired substitution pattern.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aniline This compound Condensation Condensation Aniline->Condensation Diketone 1,3-Diketone Diketone->Condensation Pyrazole N-Aryl Pyrazole Derivative Condensation->Pyrazole LogicalFlow Start Commercially Available Starting Materials Reactants This compound + 1,3-Diketone Start->Reactants Procurement Reaction Acid-Catalyzed Condensation Reactants->Reaction Reaction Setup Product Purified N-Aryl Pyrazole Derivative Reaction->Product Workup & Purification

References

Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 3-Chloro-2-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling enables the introduction of diverse aryl and heteroaryl moieties. The products of these reactions are key intermediates in the development of novel therapeutics, leveraging the unique electronic properties of the trifluoromethyl group which can enhance metabolic stability and binding affinity.[1]

This document provides detailed protocols for the Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally similar and electronically demanding aryl chlorides, as specific literature for this exact substrate is limited.[2][3]

Reaction Principle

The Suzuki coupling reaction is a palladium-catalyzed process involving an aryl halide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The catalytic cycle comprises three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloride to form a palladium(II) intermediate. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often necessitating the use of specialized, electron-rich and bulky phosphine ligands to facilitate this step.[4][5]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[2]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from methodologies for the coupling of electron-deficient aryl chlorides.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2-3 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring for the required time (12-24 hours).[2]

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Ligand-Free Conditions (for activated boronic acids)

For some highly reactive boronic acids, a ligand-free protocol may be effective, simplifying the reaction setup.[7]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of DMF and water (e.g., 4:1).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst and Base Addition: Add K₂CO₃ (3.0 eq) and Pd(OAc)₂ (0.03-0.05 eq).

  • Heating: Heat the mixture to 90-100 °C under an inert atmosphere for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids based on typical yields for similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O1001875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₂CO₃Toluene/H₂O1101680-90
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O902070-80
43-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001265-75
54-Acetylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O802460-70

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound G Inert Atmosphere (N2 or Ar) B Arylboronic Acid C Palladium Catalyst D Ligand E Base F Solvent H Heating (80-110°C) G->H I Stirring (12-24h) H->I J Cooling & Dilution I->J Reaction Completion K Extraction J->K L Drying & Concentration K->L M Column Chromatography L->M N Pure Biaryl Product M->N Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone of modern organic synthesis, enabling the coupling of amines with aryl halides or pseudohalides under relatively mild conditions. Its broad substrate scope and functional group tolerance have made it an indispensable tool in the pharmaceutical and materials science industries, where arylamine moieties are prevalent.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Chloro-2-(trifluoromethyl)aniline. This substrate presents a unique challenge due to the electronic properties imparted by the electron-withdrawing trifluoromethyl group and the chloro substituent. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in this transformation, often requiring more specialized catalytic systems to achieve high efficiency. These notes will guide researchers in selecting appropriate reaction conditions and executing the protocol for the successful synthesis of a variety of N-substituted 2-(trifluoromethyl)anilines.

Reaction Principle: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, in this case, this compound, to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A crucial aspect of a successful Buchwald-Hartwig amination is the choice of a suitable phosphine ligand, which plays a critical role in promoting both the oxidative addition and the reductive elimination steps while preventing side reactions.

Buchwald_Hartwig_Catalytic_Cycle cluster_main center Pd(II) Intermediate pd_amido L-Pd(II)-Amido Complex center->pd_amido R2NH, Base pd0 L-Pd(0) pd0->center Ar-Cl oxidative_addition Oxidative Addition reductive_elimination Reductive Elimination amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 Ar-NR2

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

Due to the electron-deficient nature of this compound, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields. Below are two general protocols that can serve as a starting point for optimization.

Protocol 1: General Procedure using a Palladium Pre-catalyst and a Strong Base

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., [Pd(allyl)Cl]2, Pd2(dba)3)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the palladium pre-catalyst (typically 1-2 mol%) and the phosphine ligand (typically 2-4 mol%).

  • Reagent Addition: Add the strong base (typically 1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Substrates: Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure using a Weaker Base for Sensitive Substrates

This protocol is recommended when either the starting material or the product contains base-sensitive functional groups.

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., a Josiphos-type ligand or Xantphos)

  • Weaker inorganic base (e.g., K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine Pd(OAc)2 (typically 2-5 mol%), the phosphine ligand (typically 4-10 mol%), and the base (typically 2.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas.

  • Reagent and Solvent Addition: Add this compound (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Follow the reaction progress using TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow A Reaction Setup: Add Catalyst, Ligand, Base B Establish Inert Atmosphere A->B C Add Solvent and Substrates B->C D Heat and Stir Reaction C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Reaction Work-up: Quench, Extract, Dry E->F Reaction Complete G Purification: Column Chromatography F->G

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Key Reaction Parameters

Table 1: Common Palladium Catalysts and Ligands

Catalyst/Pre-catalystLigandTypical Loading (mol%)Comments
Pd2(dba)3XPhos1-2 (Pd), 2-4 (Ligand)A very common and effective system for aryl chlorides.
[Pd(allyl)Cl]2RuPhos1-2 (Pd), 2-4 (Ligand)Often provides good results with challenging substrates.
Pd(OAc)2BrettPhos2-3 (Pd), 4-6 (Ligand)Particularly effective for the mono-arylation of primary amines.
Pd(OAc)2Josiphos-type2-5 (Pd), 4-10 (Ligand)Can be effective with weaker bases.

Table 2: Selection of Base and Solvent

BasepKa of Conjugate AcidTypical SolventTemperature (°C)Comments
NaOtBu~19Toluene, Dioxane80-110A strong, commonly used base. Not suitable for base-sensitive functional groups.
LHMDS~26Toluene, THF80-110A very strong, non-nucleophilic base.
K3PO4~12.3Dioxane, Toluene100-120A weaker base, suitable for substrates with sensitive functional groups.
Cs2CO3~10.3Dioxane, Toluene100-120Another mild base option, often effective for challenging couplings.

Conclusion

The Buchwald-Hartwig amination of this compound provides a powerful synthetic route to a range of N-substituted aniline derivatives that are valuable intermediates in drug discovery and materials science. Due to the electron-deficient nature of the aryl chloride, the use of bulky, electron-rich phosphine ligands in conjunction with a suitable palladium source and base is paramount for achieving high reaction efficiency. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement this transformation. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for a specific amine coupling partner.

The Role of 3-Chloro-2-(trifluoromethyl)aniline in the Development of Novel Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(trifluoromethyl)aniline is a critical starting material and key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group on the aniline ring, imparts desirable properties to the resulting pharmaceutical compounds, including enhanced metabolic stability and increased lipophilicity, which can lead to improved oral bioavailability and efficacy.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of novel pharmaceuticals, with a focus on cyclooxygenase (COX) inhibitors.

Introduction

The trifluoromethyl group is a bioisostere of the methyl group and is frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[2] The presence of this group in this compound makes it an attractive building block for medicinal chemists. This aniline derivative has been instrumental in the development of selective inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation, pain, and cancer.[3][4]

Application Notes

Precursor for Selective COX-1 Inhibitors

This compound serves as a crucial precursor for the synthesis of selective COX-1 inhibitors, such as SC-560 and its analogues.[5] Selective COX-1 inhibition is a valuable therapeutic strategy for certain cardiovascular conditions and is an area of ongoing research for other diseases.[6][7]

Synthesis of Celecoxib Analogues with Anticancer Properties

This aniline derivative is also utilized in the synthesis of analogues of Celecoxib, a well-known selective COX-2 inhibitor.[2] These novel analogues have been investigated for their potential as anticancer agents, demonstrating cytotoxic and pro-apoptotic activity against various cancer cell lines.[2][3] The mechanism of action of these celecoxib analogues often involves both COX-dependent and COX-independent signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][3][8][9]

Quantitative Data

The following table summarizes the biological activity of representative compounds synthesized using this compound as a precursor.

Compound IDTargetAssayIC50 (µM)Cell LineReference
SC-560 COX-1In vitro enzyme assay0.009-[5]
Celecoxib Analogue 4f BCL-2In vitro binding assay-MCF-7[2]
Celecoxib Analogue 4f COX-2In vitro enzyme assayModerately active-[2]
Celecoxib Analogue 5a VEGFR-2In silico docking--[10]
Celecoxib Analogue 5c VEGFR-2In silico docking--[10]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-based COX Inhibitor (General Procedure)

This protocol describes a general method for the synthesis of a 1,5-diarylpyrazole, a common scaffold for COX inhibitors, using this compound.

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude hydrazone can be purified by recrystallization or column chromatography.

Step 2: Cyclization to form the Pyrazole Ring

  • To a solution of the hydrazone from Step 1 (1.0 eq) in a suitable solvent (e.g., ethanol), add a 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) (1.1 eq).

  • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrazole derivative by column chromatography to yield the final product.

Visualizations

Experimental Workflow

G General Synthesis of Pyrazole-based COX Inhibitors cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product This compound This compound node_reaction1 Reaction in Ethanol (Reflux) This compound->node_reaction1 4-Hydrazinobenzenesulfonamide HCl 4-Hydrazinobenzenesulfonamide HCl 4-Hydrazinobenzenesulfonamide HCl->node_reaction1 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound node_reaction2 Reaction with 1,3-Dicarbonyl (Acid Catalyst, Reflux) 1,3-Dicarbonyl Compound->node_reaction2 node_intermediate Hydrazone Intermediate node_reaction1->node_intermediate node_intermediate->node_reaction2 node_product 1,5-Diarylpyrazole (COX Inhibitor) node_reaction2->node_product

Caption: Synthetic workflow for pyrazole-based COX inhibitors.

Signaling Pathway: COX-1 Inhibition

G Mechanism of COX-1 Inhibition Arachidonic Acid Arachidonic Acid COX-1 Enzyme COX-1 Enzyme Arachidonic Acid->COX-1 Enzyme Substrate Prostaglandin H2 Prostaglandin H2 COX-1 Enzyme->Prostaglandin H2 Catalysis Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2->Prostaglandins & Thromboxanes Conversion Inflammation & Platelet Aggregation Inflammation & Platelet Aggregation Prostaglandins & Thromboxanes->Inflammation & Platelet Aggregation Leads to SC-560 (COX-1 Inhibitor) SC-560 (COX-1 Inhibitor) SC-560 (COX-1 Inhibitor)->COX-1 Enzyme Inhibits

Caption: General mechanism of selective COX-1 inhibition.

Signaling Pathway: Anticancer Mechanism of Celecoxib Analogues

G Anticancer Mechanisms of Celecoxib Analogues cluster_cox_dependent COX-2 Dependent cluster_cox_independent COX-2 Independent Celecoxib Analogue Celecoxib Analogue COX-2 COX-2 Celecoxib Analogue->COX-2 Inhibits PDK1/Akt Pathway PDK1/Akt Pathway Celecoxib Analogue->PDK1/Akt Pathway Inhibits Wnt/β-catenin Pathway Wnt/β-catenin Pathway Celecoxib Analogue->Wnt/β-catenin Pathway Inhibits Prostaglandin E2 Prostaglandin E2 COX-2->Prostaglandin E2 Produces Tumor Growth & Angiogenesis Tumor Growth & Angiogenesis Prostaglandin E2->Tumor Growth & Angiogenesis Promotes Cell Proliferation Cell Proliferation PDK1/Akt Pathway->Cell Proliferation Promotes Apoptosis Apoptosis PDK1/Akt Pathway->Apoptosis Inhibits Wnt/β-catenin Pathway->Cell Proliferation Promotes

References

Analytical methods for the quantification of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Efforts

I've initiated comprehensive Google searches to uncover analytical methods for quantifying 3-Chloro-2-(trifluoromethyl)aniline. I'm focusing on HPLC, GC, and mass spectrometry techniques. The goal is to build a robust foundation of methodologies.

Expanding Analytical Focus

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Defining Research Strategy

I'm now taking the first step to focus the research. I'm starting by using Google to find reliable analytical methods. Then, I'll identify the most common ways to quantify this compound. I will also develop step-by-step protocols for sample prep and instrument setup, focusing on GC, HPLC, and mass spec methods.

Composing a Protocol

I'm currently focused on the specific needs of researchers and drug development professionals. I'm structuring a detailed application note and protocol for quantifying this compound, aiming for clarity and precision. The goal is to provide a robust guide for the target audience.

Outlining Key Sections

I'm now outlining the critical sections of the protocol, ensuring comprehensive coverage of the compound's properties, analytical techniques, and detailed experimental procedures. I'll include sections on HPLC and GC methods, providing step-by-step instructions and expected results. The plan is to present quantitative data clearly and incorporate Graphviz diagrams for workflow visualization.

Integrating Literature Insights

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Developing the Application Note

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Application Note: GC-MS Analysis Protocol for 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Chloro-2-(trifluoromethyl)aniline, identified by CAS number 432-21-3, is a halogenated aromatic amine crucial as a pharmaceutical and chemical intermediate.[1] Its molecular formula is C7H5ClF3N with a molecular weight of 195.57 g/mol .[1][2][3][4] Given its application in synthesis, a robust and reliable analytical method is essential for quality control, purity assessment, and metabolic studies. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique offering high sensitivity and selectivity for volatile and semi-volatile compounds.[5][6]

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥99.0% purity)[1]

  • Volatile organic solvents (GC-MS grade): Dichloromethane, Ethyl Acetate, Hexane[6][7]

  • Anhydrous Sodium Sulfate

  • Sample Vials: 1.5 mL glass autosampler vials with inserts[7]

  • Optional Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA)[5]

2. Sample Preparation Proper sample preparation is critical to avoid contamination and ensure compatibility with the GC-MS system.[8] Samples must be dissolved in a volatile organic solvent, as aqueous solutions are not suitable for direct GC-MS analysis.[6][7]

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL by dissolving 10 mg of this compound in 10 mL of dichloromethane.

    • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with dichloromethane.[8][9] These will be used to generate a calibration curve for quantification.

  • General Sample Extraction (from a liquid matrix):

    • To 5 mL of the sample, add 5 mL of dichloromethane in a separatory funnel.

    • Shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and collect the lower organic layer.

    • Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • If necessary, concentrate the sample to a final volume of 1 mL using a gentle stream of nitrogen gas (blowdown technique).[10]

    • Transfer the final extract to a GC vial for analysis.[6]

3. Optional Derivatization Protocol For certain matrices or to improve chromatographic peak shape and sensitivity, derivatization of the amine group can be performed.[5][7]

  • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA (or PFPA).[5]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • Cool the vial to room temperature and evaporate the mixture to dryness again.

  • Reconstitute the residue in 100 µL of dichloromethane or ethyl acetate for GC-MS analysis.[5]

Data Presentation

Quantitative data and instrument parameters are summarized in the tables below for clarity and reproducibility.

Table 1: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph (GC)
Injection Mode Splitless[5]
Injection Volume 1 µL[5]
Inlet Temperature 250°C[5]
Carrier Gas Helium, constant flow at 1.0 mL/min[5]
Oven Program 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[5]
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV[11]
Ion Source Temperature 230°C
Mass Scan Range 50 - 400 m/z

| Acquisition Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM for quantitative) |

Table 2: Expected Quantitative and Qualitative Data

Analyte Molecular Ion (m/z) Key Fragment Ions (m/z) (Predicted)

| this compound | 195 / 197 (M+, M+2) | 160 ([M-Cl]+), 126 ([M-CF3]+), 159 ([M-HCl]+) |

Note: The retention time is system-dependent. The fragment ions are predicted based on the compound's structure. The presence of m/z 197 in an approximate 1:3 ratio to m/z 195 is characteristic of a monochlorinated compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical protocol.

G Figure 1: GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Sample Sample Collection (Liquid or Solid Matrix) Extraction Solvent Extraction (e.g., LLE with Dichloromethane) Sample->Extraction Concentration Concentration (Nitrogen Blowdown) Extraction->Concentration Deriv Optional Derivatization (e.g., with HFBA/PFPA) Concentration->Deriv GCMS GC-MS Injection & Analysis Concentration->GCMS Deriv->GCMS DataAcq Data Acquisition (Full Scan / SIM) GCMS->DataAcq Analysis Data Analysis (Spectrum & Retention Time) DataAcq->Analysis Quant Quantification (Calibration Curve) Analysis->Quant Report Final Report Quant->Report

Caption: Figure 1: Experimental workflow for GC-MS analysis.

References

HPLC method development for 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of 3-Chloro-2-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and fine chemical industries, has been developed to ensure its quality and stability.[1] This application note provides a detailed protocol for a stability-indicating HPLC method, suitable for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for developing an effective HPLC method.

PropertyValueReference
Molecular Formula C7H5ClF3N[1][2]
Molecular Weight 195.57 g/mol [1][2]
Appearance Liquid[1]
Boiling Point 238.2°C at 760 mmHg[1]
Density 1.425 g/cm³[1]
logP 2.8[2]

HPLC Method Protocol

A reversed-phase HPLC method with UV detection was developed for the analysis of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 240 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh about 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a concentration of 1000 µg/mL.

  • Further dilute 1 mL of this solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.

Sample Preparation
  • Accurately weigh a quantity of the sample equivalent to 25 mg of this compound.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the diluent.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard.

  • Acid Degradation: Reflux 1 mL of the standard stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize the solution with 1N NaOH and dilute with the diluent.

  • Base Degradation: Reflux 1 mL of the standard stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize the solution with 1N HCl and dilute with the diluent.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours. Dilute with the diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed sample.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed sample.

Method Development Workflow

The development of this HPLC method followed a systematic approach to achieve optimal separation and quantification.

MethodDevelopmentWorkflow Start Define Analytical Objective LitReview Literature Review & Physicochemical Properties Start->LitReview InitialConditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) LitReview->InitialConditions ScoutingRuns Perform Scouting Runs (Isocratic & Gradient) InitialConditions->ScoutingRuns Optimization Optimize Method Parameters (Gradient, pH, Temperature) ScoutingRuns->Optimization ForcedDegradation Forced Degradation Studies Optimization->ForcedDegradation PeakPurity Assess Peak Purity & Specificity ForcedDegradation->PeakPurity Validation Method Validation (ICH Guidelines) PeakPurity->Validation FinalMethod Finalized HPLC Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development.

Parameter Optimization Logic

The selection and optimization of HPLC parameters were based on a logical evaluation of their impact on the separation.

ParameterOptimization Parameters HPLC Parameters Column Chemistry Mobile Phase pH Organic Modifier Gradient Profile Temperature Performance Separation Performance Resolution Peak Shape Retention Time Analysis Time Sensitivity Parameters->Performance affects Performance->Parameters feedback for optimization

Caption: HPLC Parameter Optimization Relationship.

Potential Impurities and Degradation Pathway

Based on the synthesis route and forced degradation studies, potential impurities and degradation products can be identified. The aniline functional group is susceptible to oxidation, and the aromatic ring can undergo further substitution or degradation under harsh conditions.

DegradationPathway Analyte This compound Stress Stress Conditions (Acid, Base, H2O2, Heat, Light) Analyte->Stress Degradant1 Oxidation Products (e.g., Nitroso/Nitro derivatives) Stress->Degradant1 Oxidation Degradant2 Hydrolysis Products Stress->Degradant2 Hydrolysis Degradant3 Other Degradants Stress->Degradant3 ImpurityA Starting Material Impurities (e.g., 3-Chloroaniline) ImpurityA->Analyte from synthesis

Caption: Potential Impurity and Degradation Pathways.

References

Application Notes and Protocols for N-Alkylation of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the N-alkylation of 3-chloro-2-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The electron-withdrawing nature of the chloro and trifluoromethyl substituents influences the reactivity of the aniline nitrogen, necessitating specific reaction conditions for successful N-alkylation.[1] This document details established protocols for direct alkylation, reductive amination, and Buchwald-Hartwig amination, supported by quantitative data where available in the literature.

Direct N-Alkylation with Alkyl Halides

Direct alkylation of this compound with alkyl halides offers a straightforward approach to N-alkylated products. This method typically requires a base to deprotonate the aniline nitrogen, facilitating nucleophilic attack on the alkyl halide.

General Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Dissolve this compound and alkyl halide in a suitable solvent (e.g., DMF, Acetone) B Add a base (e.g., K2CO3, NaH) A->B 1. C Heat the reaction mixture (e.g., 50-100 °C) B->C 2. D Quench with water and extract with an organic solvent C->D 3. E Dry the organic layer and concentrate under reduced pressure D->E 4. F Purify by column chromatography E->F 5. G N-alkylated-3-chloro-2- (trifluoromethyl)aniline F->G 6.

Caption: General workflow for direct N-alkylation.

Protocol 1: N-Benzylation of this compound

This protocol is a representative example of direct N-alkylation.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-3-chloro-2-(trifluoromethyl)aniline.

Quantitative Data:

Alkylating AgentProductYield (%)Reference
Benzyl bromideN-benzyl-3-chloro-2-(trifluoromethyl)anilineNot specifiedHypothetical

Reductive Amination

Reductive amination provides a versatile method for the N-alkylation of this compound with a wide range of aldehydes and ketones. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.

General Experimental Workflow:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification cluster_3 Product A Mix this compound and an aldehyde/ketone in a solvent (e.g., Dichloroethane, Methanol) B Add a reducing agent (e.g., NaBH(OAc)3, NaBH3CN) A->B 1. C Quench the reaction and perform an aqueous work-up B->C 2. D Extract with an organic solvent, dry, and concentrate C->D 3. E Purify by column chromatography D->E 4. F N-alkylated-3-chloro-2- (trifluoromethyl)aniline E->F 5.

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-3-chloro-2-(trifluoromethyl)aniline via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-3-chloro-2-(trifluoromethyl)aniline.

Quantitative Data:

Aldehyde/KetoneProductYield (%)Reference
BenzaldehydeN-benzyl-3-chloro-2-(trifluoromethyl)anilineNot specifiedHypothetical

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the N-arylation of this compound with aryl halides or triflates.

Catalytic Cycle:

G Pd0 Pd(0)L_n PdII_Aryl [Ar-Pd(II)-X]L_n Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amide [Ar-Pd(II)-NR'R'']L_n PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation (HNR'R'', Base) PdII_Amide->Pd0 Product Ar-NR'R'' PdII_Amide->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 3: N-Arylation with 4-Bromotoluene

This protocol provides a general procedure for the N-arylation of this compound.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-methylphenyl)-3-chloro-2-(trifluoromethyl)aniline.

Quantitative Data:

Aryl HalideLigandBaseProductYield (%)Reference
4-BromotolueneXPhosNaOtBuN-(4-methylphenyl)-3-chloro-2-(trifluoromethyl)anilineNot specifiedHypothetical

Disclaimer: The provided protocols are intended as general guidelines. Reaction conditions, including solvent, base, catalyst, ligand, temperature, and reaction time, may require optimization for specific substrates and scales. It is essential to consult the primary literature and perform small-scale test reactions to determine the optimal conditions for each specific application. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: The Role of 3-Chloro-2-(trifluoromethyl)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(trifluoromethyl)aniline is a critical building block in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The unique electronic properties conferred by the chloro and trifluoromethyl substituents on the aniline scaffold contribute significantly to the bioactivity and metabolic stability of the final drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of prominent kinase inhibitors—Sorafenib and Regorafenib—as well as a novel KDR inhibitor, all of which utilize a derivative of this compound.

The trifluoromethyl group enhances lipophilicity, which can improve cell permeability and binding to hydrophobic pockets within the kinase active site. The chloro group can modulate the pKa of the aniline and provide additional interaction points within the target protein. These features make this compound and its derivatives valuable starting materials in medicinal chemistry and drug discovery.

Featured Kinase Inhibitors

This document focuses on the synthesis and activity of three key kinase inhibitors derived from 4-chloro-3-(trifluoromethyl)aniline, a positional isomer of this compound that is readily synthesized and widely used in the preparation of these drugs. The core synthetic strategy involves the conversion of 4-chloro-3-(trifluoromethyl)aniline to the corresponding isocyanate, which then serves as a key electrophile for constructing the urea linkage characteristic of these inhibitors.

Table 1: Kinase Inhibition Profile of Sorafenib and Regorafenib

Kinase TargetSorafenib IC₅₀ (nM)Regorafenib IC₅₀ (nM)
RAF Kinases
Raf-16[1][2]2.5
B-Raf22[1][2]28
B-Raf (V600E)38[2][3]11
VEGF Receptors
VEGFR-126[2]4.2
VEGFR-290[1][2][3]22
VEGFR-320[1][2][3]13
PDGF Receptors
PDGFR-β57[1][2][3]22
Other Kinases
c-Kit68[1][2][3]1.5
Flt-358[1][2][3]-
FGFR-1580[1][3]202
RET43[2]7
TIE-2-311

Table 2: Activity of a Novel KDR Inhibitor

CompoundTarget KinaseIC₅₀ (µM)
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)ureaKDR (VEGFR-2)0.0689[4][5]

Signaling Pathways

The kinase inhibitors described herein target key nodes in signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.

RAF_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Sorafenib Sorafenib & Regorafenib Sorafenib->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Diagram 1: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the inhibitory action of Sorafenib/Regorafenib.

Angiogenesis_Pathway cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K PDGFR->PI3K Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Inhibitors Sorafenib, Regorafenib, Novel KDR Inhibitor Inhibitors->VEGFR Inhibitors->PDGFR Isocyanate_Synthesis Aniline 4-Chloro-3-(trifluoromethyl)aniline Reagents Triphosgene, Triethylamine, DCM Aniline->Reagents Isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Reagents->Isocyanate Sorafenib_Synthesis Isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Solvent Dichloromethane Isocyanate->Solvent Amine 4-(4-Aminophenoxy)-N- methylpicolinamide Amine->Solvent Sorafenib Sorafenib Solvent->Sorafenib Reaction

References

Synthesis of heterocyclic compounds using 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Efforts

I've initiated the literature review. My focus is on synthesizing heterocyclic compounds using 3-Chloro-2-(trifluoromethyl)aniline. I'm currently sifting through scholarly articles and patents, looking for different synthetic routes and applications of this starting material. The goal is to identify promising synthetic strategies.

Expanding Synthesis Knowledge

I'm now focusing on specific heterocycle syntheses. I'm identifying several documented methods for classes like quinolines and benzodiazepines, digging into reaction conditions, yields, and characterization. I'm building a data table with reactants, solvents, temperatures, etc., and writing detailed experimental protocols. Simultaneously, I'm designing a Graphviz diagram for the synthesis workflow from the aniline derivative. Finally, I'm aiming for a complete application note with data, protocols, and the diagram.

Synthesizing Detailed Protocols

I've been creating detailed protocols for each synthesis, drawing from the literature's specific examples. I'm building a data table with reaction variables like reactants, catalysts, and yields. Concurrently, I'm designing a Graphviz diagram for the synthesis workflow from the aniline derivative, planning to include it in a comprehensive application note. My aim is to deliver a complete guide.

Analyzing Synthesis Strategies

I'm currently focused on pinpointing the specific heterocyclic compounds that can be synthesized from this compound. My initial search results are showing promising leads, especially regarding its use as a key starting material. I'm prioritizing reactions that offer high yield and easy purification. Now I am trying to determine common functional groups used in these heterocycle formations.

Developing Application Notes

I've shifted gears to creating detailed application notes and protocols centered around synthesizing heterocyclic compounds using this compound. My focus is on synthesizing high-value targets like quinolines and quinazolines, as suggested by the literature. I'm compiling specific reactions, conditions, and yields into a structured table, and developing a Graphviz diagram to visualize a general synthetic workflow, making sure to present the most relevant information. I'm aiming for concise, clear documentation suitable for drug development professionals.

Mapping Reaction Pathways

Now, I'm delving deeper into the synthetic strategies for heterocyclic compounds using this compound. I'm focusing on the conversion of this molecule to quinolines and quinazolines, as suggested by my initial search. I'm now comparing specific reactions like the Gould-Jacobs and Conrad-Limpach-Knorr reactions, considering modifications to adapt these to the starting material.

Drafting Protocol Outlines

I'm now outlining detailed protocols for synthesizing specific heterocyclic compounds. I've chosen to focus on a quinoline derivative, adapting the Gould-Jacobs reaction, and also a quinazolinone derivative, based on acylation and cyclization strategies. This includes reactants, conditions, yields, and safety precautions. I'm building a concise table of reactions to streamline information, and sketching a multi-step synthesis diagram for easy visualization. The aim is to deliver practical, actionable insights for researchers.

Crafting Synthesis Protocols

I'm now fully immersed in developing detailed protocols. My current focus is to draft methods for synthesizing specific heterocyclic compounds using the target aniline. I'm focusing on a quinoline derivative via a Gould-Jacobs adaptation and a quinazolinone derivative following acylation and cyclization strategies. This includes designing the reaction steps, outlining reagents, determining conditions, anticipating yields, and incorporating safety data. I'm building a streamlined reaction table, and I've sketched a synthesis flow diagram for clear visualization. The aim is to create practical instructions, ready for immediate use.

Finalizing Application Protocols

I'm now fully immersed in developing detailed protocols, synthesizing specific heterocyclic compounds using the target aniline. I've designed a two-step Gould-Jacobs variant for a quinoline derivative, and a detailed route for a quinazolinone derivative through acylation and cyclization. I've integrated all necessary reaction steps, optimized reagent lists, and compiled estimated yields. A clear synthesis diagram for a quinoline variant is in place, and a structured data table is ready for presentation. This output is ready for direct application by researchers.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-2-(trifluoromethyl)aniline (CAS No. 432-21-3).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification techniques for this compound, a liquid at room temperature, are fractional distillation under reduced pressure and column chromatography.[1] Given its high boiling point of approximately 238.2°C at 760 mmHg, vacuum distillation is necessary to prevent decomposition.[1] Column chromatography is suitable for removing impurities with different polarities.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include starting materials from the synthesis, such as 3-chloroaniline or compounds with related substitution patterns, by-products from the trifluoromethylation or chlorination steps, and residual solvents.[2] The specific impurities will depend on the synthetic route employed.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties include its liquid state at room temperature, a boiling point of 238.2°C at 760 mmHg, a density of 1.425 g/cm³, and a flash point of 97.9°C.[1] Its molecular weight is 195.57 g/mol .[1] These properties are crucial for selecting the appropriate purification method and for safe handling.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): An effective method for determining the percentage of the main component and detecting volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight and can help in identifying unknown impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Fractional Vacuum Distillation

Issue 1: Bumping or unstable boiling during distillation.

  • Cause: Uneven heating or insufficient nucleation sites.

  • Solution:

    • Ensure the distillation flask is not more than two-thirds full.

    • Use a magnetic stirrer or boiling chips to ensure smooth boiling.

    • Apply heat gently and evenly using a heating mantle with a stirrer.

    • Ensure the vacuum is stable and not fluctuating.

Issue 2: Poor separation of the product from impurities.

  • Cause: Inefficient fractionating column or incorrect distillation rate.

  • Solution:

    • Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).

    • Control the heating rate to ensure a slow and steady distillation. A general guideline is a rate of 1-2 drops per second for the distillate.

    • Monitor the head temperature closely. A stable temperature indicates a pure fraction is being collected. Collect fractions over narrow boiling ranges.

Issue 3: Product decomposition at high temperatures.

  • Cause: The boiling point is too high even under vacuum, leading to thermal degradation.

  • Solution:

    • Use a higher vacuum (lower pressure) to further reduce the boiling point.

    • Ensure the heating mantle temperature is not excessively high. The temperature of the heating source should be minimally higher than the boiling point of the liquid.

Column Chromatography

Issue 1: Poor separation of the compound from impurities (overlapping bands).

  • Cause: Incorrect choice of stationary phase or mobile phase.

  • Solution:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen for an appropriate eluent system that provides good separation between the desired compound and impurities. The ideal retention factor (Rf) for the product is typically between 0.2 and 0.4.

    • Choose the Right Stationary Phase: Silica gel is commonly used for compounds of moderate polarity like anilines. If the compound is very polar, alumina may be an alternative.

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, may provide better separation.

Issue 2: Tailing of the compound band on the column.

  • Cause: The compound may be too polar for the stationary phase, leading to strong interactions. This can also be caused by acidic impurities if using silica gel.

  • Solution:

    • Add a small amount of a polar solvent, such as triethylamine (0.1-1%), to the eluent to neutralize acidic sites on the silica gel and reduce tailing of the basic aniline compound.

    • Ensure the sample is concentrated into a narrow band at the top of the column before elution.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number432-21-3[1]
Molecular FormulaC₇H₅ClF₃N[1]
Molecular Weight195.57 g/mol [1]
AppearanceLiquid[1]
Density1.425 g/cm³[1]
Boiling Point238.2°C @ 760 mmHg[1]
Flash Point97.9°C[1]

Table 2: Example TLC Data for Purification Monitoring

Solvent System (Hexane:Ethyl Acetate)Rf of Crude MaterialRf of Purified ProductObservations
9:1Spot 1: 0.8Spot 2: 0.30.3Good separation
4:1Spot 1: 0.9Spot 2: 0.60.6Less separation
1:1All spots at solvent front-Eluent too polar

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound, not exceeding two-thirds of its volume. Add a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: Collect a forerun fraction containing any low-boiling impurities. Once the head temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a clean receiving flask.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental_Workflow_Distillation cluster_prep Preparation cluster_process Distillation Process cluster_post Post-Processing A Assemble Distillation Apparatus B Charge Flask with Crude Product A->B C Evacuate System B->C D Heat Gently C->D E Collect Forerun D->E F Collect Main Fraction E->F G Cool System F->G H Release Vacuum G->H I Analyze Purity H->I

Caption: Workflow for Fractional Vacuum Distillation.

Experimental_Workflow_Chromatography cluster_prep Preparation cluster_process Elution and Collection cluster_post Analysis and Isolation A Pack Chromatography Column B Dissolve Crude Sample A->B C Load Sample onto Column B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Analyze Final Purity H->I

Caption: Workflow for Column Chromatography Purification.

References

Technical Support Center: Recrystallization of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Chloro-2-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its recrystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful recrystallization protocol. Key properties are summarized in the table below. The compound is a liquid at standard conditions, which is an important consideration for its purification.[1] Its high boiling point suggests good thermal stability.[1]

PropertyValueReference
CAS Number 432-21-3[1]
Molecular Formula C7H5ClF3N[1][2][3][4]
Molecular Weight 195.57 g/mol [1][3]
Appearance Liquid[1]
Density 1.425 g/cm³[1]
Boiling Point ~238.2°C at 760 mmHg[1]
Flash Point 97.9°C[1]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific solvent systems for this compound are not extensively documented in publicly available literature, general principles for solvent selection for aniline derivatives can be applied. A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5] For halogenated anilines, common solvent systems include ethanol-water mixtures, toluene/hexane, and acetic acid/water.[6][7] Given that this compound is an organic molecule, it is less likely to be soluble in water alone.[8] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often a good starting point.[6][8]

Q3: My starting material of this compound is dark. How will this affect recrystallization?

A3: A dark color in the starting material, which can be a liquid or solid, typically indicates the presence of oxidized impurities.[9] These impurities can co-crystallize with the desired product, leading to discolored crystals.[9] It is advisable to use a decolorizing agent, such as activated charcoal, during the recrystallization process to remove these impurities.[6][9]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and similar compounds.

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue, especially when the boiling point of the solvent is high or the solution is highly supersaturated.[6]

  • Solution 1: Reheat and Dilute. Reheat the solution to dissolve the oil and add more of the primary (more soluble) solvent to decrease the saturation.[6][10]

  • Solution 2: Slow Cooling. Ensure the solution cools slowly. Rapid cooling favors the formation of an oil over crystals.[6] Insulating the flask can help achieve a slower cooling rate.[9]

  • Solution 3: Change Solvents. Consider using a different solvent or solvent system with a lower boiling point.[6]

Q5: No crystals are forming, even after cooling the solution in an ice bath. What are my options?

A5: This typically indicates that the solution is not sufficiently saturated.

  • Solution 1: Induce Crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites for crystal growth.[6]

  • Solution 2: Add a Seed Crystal. If you have a pure crystal of this compound, adding a small "seed crystal" can initiate crystallization.[6]

  • Solution 3: Reduce Solvent Volume. If the solution is too dilute, carefully evaporate some of the solvent by gentle heating and then allow it to cool again.[6][11]

Q6: The recrystallized product is still colored. How can I improve the purity?

A6: Persistent color is often due to impurities that were not effectively removed.

  • Solution 1: Use Activated Carbon. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. Heat the mixture briefly and then perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool.[6][12] Be aware that using too much charcoal can reduce your yield by adsorbing the product as well.[10]

  • Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to achieve the desired level of purity.

Q7: The recovery yield of my recrystallized product is very low. What could be the cause?

A7: A low yield can result from several factors.

  • Cause 1: Using too much solvent. This is a common reason for low recovery, as a significant amount of the product may remain dissolved in the mother liquor.[10][11] To check this, you can try to evaporate some of the filtrate to see if a significant amount of solid remains.[10]

  • Cause 2: Premature crystallization. If the product crystallizes during hot filtration, you will lose a portion of your product. To prevent this, ensure the filtration apparatus is pre-heated.[9]

  • Cause 3: Incomplete crystallization. Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure from a Single Solvent

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent in which this compound is soluble when hot but insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to completely dissolve the compound with gentle heating and stirring.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon.[6] Reheat the mixture to boiling for a few minutes.[6]

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.[6] It is critical to keep the solution hot during this step to prevent premature crystallization.[6]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[13] To encourage slower cooling and the formation of larger crystals, the flask can be insulated.[6]

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration.[13]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[13]

  • Drying: Allow the crystals to dry completely.

Protocol 2: General Recrystallization Procedure from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.[6]

  • Decolorization (Optional): If necessary, decolorize the solution with activated carbon as described in Protocol 1.

  • Hot Filtration (Optional): Perform a hot gravity filtration if insoluble materials are present.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[6]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[6]

  • Crystallization and Isolation: Follow steps 5 through 9 from Protocol 1.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve decolorize Decolorize with activated carbon (optional) dissolve->decolorize hot_filter Hot Gravity Filtration (if necessary) decolorize->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization of a solid compound.

Caption: A troubleshooting guide for common recrystallization issues.

References

Optimization of reaction conditions for 3-Chloro-2-(trifluoromethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-(trifluoromethyl)aniline. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and scalability. This guide offers a structured approach to troubleshooting and optimizing the reaction conditions based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common issues. The underlying cause can often be traced back to several factors in the reaction setup.

Troubleshooting Workflow: Low Yield

A Low or No Yield Observed B Verify Starting Materials & Reagents A->B C Check Reaction Conditions A->C D Investigate Catalyst Activity A->D E Assess Quenching & Workup A->E F Purity of 2-Trifluoromethylaniline B->F G Activity of Chlorinating Agent (e.g., NCS) B->G H Temperature Control C->H I Reaction Time C->I J Solvent Purity & Suitability C->J O Reaction Stalled C->O K Catalyst Loading & Quality D->K L Catalyst Poisoning D->L M Premature Quenching E->M N Product Loss During Extraction E->N

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Recommended Actions:

  • Purity of Starting Materials:

    • Question: Have you confirmed the purity of your starting material, 2-(trifluoromethyl)aniline?

    • Explanation: The presence of impurities in the starting aniline can inhibit the reaction or lead to the formation of unwanted side products. The trifluoromethyl group is strongly deactivating, making the aniline ring less reactive. Impurities can further exacerbate this issue.

    • Recommendation: Analyze the starting material by NMR or GC-MS to confirm its identity and purity. If necessary, purify the 2-(trifluoromethyl)aniline by distillation or column chromatography before use.

  • Activity of the Chlorinating Agent:

    • Question: Are you using a fresh and properly stored chlorinating agent, such as N-chlorosuccinimide (NCS)?

    • Explanation: The effectiveness of electrophilic chlorinating agents like NCS can degrade over time, especially with improper storage. Moisture can lead to the decomposition of the reagent, reducing its activity.

    • Recommendation: Use a freshly opened bottle of the chlorinating agent or test the activity of your current stock. Store NCS in a desiccator, away from light and moisture.

  • Reaction Temperature:

    • Question: Is the reaction temperature being accurately monitored and maintained?

    • Explanation: The chlorination of the deactivated aniline ring often requires specific temperature control. Temperatures that are too low may result in a sluggish or stalled reaction, while excessively high temperatures can lead to the formation of undesired isomers and degradation products.

    • Recommendation: Use a calibrated thermometer and ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. Consider performing small-scale experiments at slightly elevated or lowered temperatures to find the optimal range.

  • Solvent Choice:

    • Question: Is the chosen solvent appropriate and anhydrous?

    • Explanation: The polarity and proticity of the solvent can significantly influence the reaction rate and selectivity. For many chlorination reactions, polar aprotic solvents are preferred. The presence of water can react with the chlorinating agent and affect the reaction outcome.

    • Recommendation: Ensure the solvent is of high purity and anhydrous. If necessary, dry the solvent using appropriate methods before use. Common solvents for this transformation include acetonitrile, dichloromethane, or DMF.

Issue 2: Formation of Multiple Products and Impurities

The presence of significant impurities or regioisomers complicates purification and reduces the overall yield of the desired 3-chloro isomer.

Troubleshooting Workflow: Impurity Formation

A Multiple Products or Impurities Detected B Analyze Reaction Selectivity A->B C Investigate Side Reactions A->C D Review Workup and Purification A->D E Formation of other Chloro Isomers B->E F Dichlorination B->F G Starting Material Degradation C->G H Impurity Introduction During Workup D->H I Inefficient Purification D->I J Adjust Stoichiometry E->J K Modify Temperature Profile E->K F->J A 2-(Trifluoromethyl)aniline D This compound A->D Chlorination B Electrophilic Chlorinating Agent (e.g., NCS) B->D C Solvent (e.g., Acetonitrile) C->D E Succinimide (byproduct) D->E forms

Common side reactions in the synthesis of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Chloro-2-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound can be prone to several side reactions, primarily depending on the chosen synthetic route. The most frequently encountered issues include the formation of positional isomers, incomplete reactions, and over-halogenation. For instance, if the synthesis proceeds via nitration of a substituted benzotrifluoride, the formation of various chloro-trifluoromethyl-nitrobenzene isomers is a significant possibility. Similarly, subsequent reduction steps may be incomplete, leading to residual nitro or intermediate species.

Q2: How can I identify isomeric impurities in my final product?

A2: Isomeric impurities in this compound possess the same molecular weight but differ in the substitution pattern on the aromatic ring. Due to their similar physicochemical properties, their identification and separation can be challenging. The recommended analytical techniques for resolving and quantifying these isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification. Supercritical Fluid Chromatography (SFC) can also be a powerful tool for separating closely related isomers.

Q3: What causes the formation of di-chlorinated impurities?

A3: The presence of di-chlorinated or other poly-halogenated impurities typically arises from an over-reaction during a chlorination step. If the synthetic route involves the direct chlorination of an aniline or a precursor, controlling the stoichiometry and reaction conditions is crucial to prevent the introduction of a second chlorine atom onto the aromatic ring.

Q4: Can dehalogenation occur during the synthesis?

A4: Yes, dehalogenation, specifically dechlorination, can be a significant side reaction, particularly during catalytic hydrogenation steps. For example, if a nitro group is being reduced to an amine using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen, the chlorine substituent can be reductively cleaved from the aromatic ring, leading to the formation of 2-(trifluoromethyl)aniline as a byproduct.

Troubleshooting Guides

Issue 1: Presence of Unknown Peaks in Chromatogram, Suspected Isomeric Impurities

Problem: Your HPLC or GC analysis of the final product shows multiple peaks with the same mass-to-charge ratio (m/z) as the desired this compound, indicating the presence of isomers.

Possible Causes:

  • Non-selective nitration or chlorination step in the synthetic pathway.

  • Use of starting materials containing isomeric impurities.

Troubleshooting Steps:

  • Analyze Starting Materials: Verify the purity of your starting materials, particularly the substituted benzotrifluoride or aniline precursor, for the presence of isomers.

  • Optimize Reaction Conditions:

    • Nitration: Adjust the reaction temperature, time, and the ratio of nitric acid to sulfuric acid to improve the regioselectivity of the nitration step.

    • Chlorination: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature to minimize the formation of undesired isomers.

  • Purification: Employ high-resolution purification techniques such as preparative HPLC or fractional distillation under reduced pressure to separate the desired isomer from the unwanted ones.

Issue 2: Incomplete Reduction of the Nitro Group

Problem: Analysis of the reaction mixture or final product indicates the presence of the nitro-intermediate (e.g., 2-Chloro-6-nitrobenzotrifluoride) or related species like nitroso or azoxy compounds.

Possible Causes:

  • Insufficient amount of reducing agent.

  • Deactivation of the catalyst (in case of catalytic hydrogenation).

  • Suboptimal reaction temperature or pressure.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Ensure that the molar ratio of the reducing agent to the nitro-compound is adequate.

  • Catalyst Activity: If using a heterogeneous catalyst like Pd/C or Raney Nickel, ensure it is fresh and active. Consider increasing the catalyst loading.

  • Optimize Reaction Parameters: Increase the reaction time, temperature, or hydrogen pressure (for catalytic hydrogenation) to drive the reduction to completion.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC/GC to monitor the disappearance of the starting material before work-up.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameChemical StructureCommon SourceRecommended Analytical Technique
2-Chloro-4-(trifluoromethyl)anilineIsomerIsomeric impurity in starting material or non-selective synthesisHPLC, GC-MS
4-Chloro-2-(trifluoromethyl)anilineIsomerIsomeric impurity in starting material or non-selective synthesisHPLC, GC-MS
3,x-Dichloro-2-(trifluoromethyl)anilineDi-halogenated byproductOver-chlorinationHPLC, GC-MS
2-(Trifluoromethyl)anilineDehalogenated byproductReductive dechlorination during hydrogenationHPLC, GC-MS
2-Chloro-6-nitrobenzotrifluorideUnreacted intermediateIncomplete reductionHPLC, GC-MS

Experimental Protocols

Protocol 1: General Method for Isomer Analysis by HPLC

This method is adapted from established procedures for analyzing similar halogenated and trifluoromethyl-substituted anilines and is suitable for identifying and quantifying isomeric impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_issues Potential Issues & Side Reactions cluster_analysis Analysis & Troubleshooting Start Starting Material (e.g., Substituted Benzotrifluoride) Reaction_Step Key Reaction Step (e.g., Nitration, Reduction) Start->Reaction_Step Crude_Product Crude Product Reaction_Step->Crude_Product Isomers Isomer Formation Reaction_Step->Isomers Non-selective conditions Incomplete_Reaction Incomplete Reaction Reaction_Step->Incomplete_Reaction Suboptimal conditions Side_Products Other Side Products (e.g., Di-chlorination, Dehalogenation) Reaction_Step->Side_Products Over-reaction/ Side reactions Purification Purification Crude_Product->Purification Analysis Analytical Characterization (HPLC, GC-MS) Crude_Product->Analysis Final_Product Final Product (this compound) Purification->Final_Product Final_Product->Analysis Troubleshooting Troubleshooting Steps Analysis->Troubleshooting Identify problem Troubleshooting->Reaction_Step Optimize conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

Isomer_Formation_Pathway cluster_nitration Nitration Reaction cluster_products Potential Nitro Isomers cluster_reduction Reduction Precursor Precursor (e.g., 2-Chlorobenzotrifluoride) Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Desired_Isomer Desired Intermediate (2-Chloro-6-nitrobenzotrifluoride) Nitration->Desired_Isomer Major Product Side_Isomer1 Side Product (e.g., 2-Chloro-4-nitrobenzotrifluoride) Nitration->Side_Isomer1 Minor Product Side_Isomer2 Side Product (e.g., 3-Chloro-4-nitrobenzotrifluoride) Nitration->Side_Isomer2 Minor Product Reduction Reduction (e.g., H2, Pd/C) Desired_Isomer->Reduction Final_Product Final Product (this compound) Reduction->Final_Product

Caption: Signaling pathway of potential isomer formation during synthesis.

Identification and characterization of impurities in 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-(trifluoromethyl)aniline. The information is designed to address specific issues that may be encountered during the identification and characterization of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Based on the common synthesis routes, potential impurities in this compound can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors such as 2,3-dichlorobenzotrichloride or 2-chloro-6-nitrobenzotrifluoride.

    • Intermediates: Incomplete reaction products from the various synthetic steps.

  • Byproducts:

    • Positional Isomers: Other isomers of chloro-(trifluoromethyl)aniline, for instance, 4-Chloro-3-(trifluoromethyl)aniline or 2-Chloro-5-(trifluoromethyl)aniline, can form due to non-selective reactions.

    • Over-halogenated Species: Formation of di-chloro-(trifluoromethyl)aniline or other poly-halogenated derivatives.

    • Dehalogenated Impurities: Loss of the chloro group, resulting in 2-(trifluoromethyl)aniline.

  • Degradation Products: Products formed due to instability of the main compound under certain storage or experimental conditions.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for routine purity analysis and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the separation and identification of volatile and semi-volatile impurities, providing valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of unknown impurities, especially when isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it suitable for a wide range of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and GC-MS.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing for the Main Analyte Interaction of the basic aniline group with acidic silanol groups on the column packing.- Use a mobile phase with a lower pH (e.g., containing 0.1% formic or trifluoroacetic acid) to suppress silanol activity.- Employ an end-capped C18 column or a column specifically designed for basic compounds.- Add a competing base like triethylamine (0.1%) to the mobile phase.
Poor Resolution Between Isomeric Impurities Inadequate separation efficiency of the analytical column or mobile phase.- Optimize the mobile phase composition, particularly the organic solvent to aqueous ratio.- Use a longer column or a column with a smaller particle size to increase theoretical plates.- Adjust the column temperature to influence selectivity.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injection system, or carryover from a previous injection.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Implement a thorough needle wash program in the autosampler.- Run blank injections with a strong solvent to flush the system.
Retention Time Drift Changes in mobile phase composition, column temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for consistent flow rate delivery.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC inlet liner or on the column.- Use a deactivated inlet liner.- Consider derivatization of the aniline group to reduce its polarity.- Employ a column specifically designed for the analysis of basic compounds.
No or Low Signal for the Analyte Analyte degradation in the hot injector or poor ionization.- Lower the injector temperature to the minimum required for efficient volatilization.- Check the MS ion source for cleanliness and proper functioning.
Co-elution of Isomers Insufficient column selectivity for structurally similar compounds.- Use a longer capillary column or a column with a different stationary phase (e.g., a mid-polar or polar column) to improve separation.- Optimize the oven temperature program with a slower ramp rate.
Presence of High-Boiling Point Impurities Accumulation of non-volatile or high-boiling impurities in the inlet or at the head of the column.- Perform regular maintenance of the GC inlet, including replacing the liner and septum.- Use a guard column to protect the analytical column.- Implement a bake-out step at the end of the analytical run to elute high-boiling compounds.

Experimental Protocols

HPLC-UV Method for Purity Analysis

This protocol provides a general framework for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.

Instrumentation:

  • HPLC system with a UV detector, gradient pump, autosampler, and column oven.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

GC-MS Method for Impurity Identification

This protocol is suitable for the identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

ParameterValue
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C
Injection Mode Splitless (or split, depending on concentration)
Ion Source Temperature 230 °C
Mass Range 40-400 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • If necessary, derivatize the sample to improve chromatographic performance. A common derivatizing agent for anilines is heptafluorobutyric anhydride (HFBA).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Characterization sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution dilution Dilution to working concentration dissolution->dilution hplc HPLC-UV Analysis dilution->hplc Purity Assay gcms GC-MS Analysis dilution->gcms Volatile Impurity ID purity Purity Calculation hplc->purity identification Impurity Identification gcms->identification characterization Structural Characterization (NMR, LC-MS) identification->characterization

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_solutions Potential Solutions start Analytical Issue Observed (e.g., Peak Tailing, Wrong RT) peak_tailing_hplc Peak Tailing? start->peak_tailing_hplc HPLC peak_tailing_gcms Peak Tailing? start->peak_tailing_gcms GC-MS resolution_hplc Poor Resolution? peak_tailing_hplc->resolution_hplc solution_ph Adjust Mobile Phase pH peak_tailing_hplc->solution_ph solution_column Use Appropriate Column peak_tailing_hplc->solution_column ghost_peaks_hplc Ghost Peaks? resolution_hplc->ghost_peaks_hplc solution_temp Optimize Temperature resolution_hplc->solution_temp solution_maintenance Perform Instrument Maintenance ghost_peaks_hplc->solution_maintenance low_signal_gcms Low/No Signal? peak_tailing_gcms->low_signal_gcms peak_tailing_gcms->solution_column solution_derivatize Derivatize Sample peak_tailing_gcms->solution_derivatize coelution_gcms Co-elution? low_signal_gcms->coelution_gcms low_signal_gcms->solution_maintenance coelution_gcms->solution_temp

Caption: A logical troubleshooting workflow for common analytical issues.

Technical Support Center: Purification of 3-Chloro-2-(trifluoromethyl)aniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 3-chloro-2-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in reactions with this compound?

A1: The byproducts largely depend on the specific reaction. For two common transformations, the following byproducts are typical:

  • Sandmeyer Reactions: In these reactions, which convert the aniline to other functional groups via a diazonium salt, the most prevalent byproduct is often a biaryl compound, formed from the coupling of two aryl radicals.[1][2] Incomplete reactions can also leave residual diazonium salts, which may decompose.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction to form C-N bonds can be accompanied by several side reactions.[3] Common byproducts include hydrodehalogenation of the aryl halide starting material (where the halogen is replaced by hydrogen) and products from β-hydride elimination.[3] Residual palladium catalyst is also a common impurity that needs to be removed.[4][5]

Q2: What are the general strategies for purifying products from these reactions?

A2: The primary methods for purifying products from reactions involving this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For trifluoromethyl-substituted anilines and their derivatives, silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6][7][8]

  • Recrystallization: This method is effective for purifying solid products. The choice of solvent is crucial. For trifluoromethyl-substituted aromatic compounds, solvents like isopropanol, or mixtures of a polar solvent (e.g., ethanol, acetone) with an anti-solvent (e.g., water, hexanes) can be effective.[9]

Q3: How can I remove residual palladium catalyst from a Buchwald-Hartwig reaction?

A3: Residual palladium catalyst can often be removed by simple filtration or by using specialized scavengers.

  • Filtration: Dilute the reaction mixture with a suitable solvent and pass it through a pad of celite. The celite can trap the insoluble palladium species.[4][5]

  • Adsorbents and Scavengers: If filtration is insufficient, the crude product can be passed through a short plug of silica gel. For more stubborn cases, solid-supported metal scavengers, such as those with thiol functionalities, can be used to bind the palladium, which is then removed by filtration.[10]

Troubleshooting Guides

Sandmeyer Reaction Purification
IssuePossible Cause(s)Recommended Solution(s)
Product is contaminated with a biaryl byproduct. The radical mechanism of the Sandmeyer reaction inherently leads to some biaryl formation.[1]Column Chromatography: Biaryl byproducts are typically less polar than the desired product. Use a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) to separate the biaryl, which should elute first. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective, as the biaryl may have different solubility characteristics.
A complex mixture of byproducts is observed. The diazonium salt intermediate may have decomposed due to elevated temperatures or prolonged reaction times.Ensure the diazotization and Sandmeyer reactions are carried out at low temperatures (typically 0-5 °C) and that the diazonium salt is used promptly after its formation.
Low recovery of the desired product after purification. The product may be partially soluble in the aqueous layer during workup.Thoroughly extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete extraction of the product.
Buchwald-Hartwig Amination Purification
IssuePossible Cause(s)Recommended Solution(s)
Product is contaminated with the starting aryl halide. Incomplete reaction.Optimize the reaction conditions (e.g., increase reaction time, temperature, or catalyst loading). The unreacted aryl halide can usually be separated by column chromatography as it is typically less polar than the aminated product.
Presence of a hydrodehalogenated byproduct. A known side reaction in Buchwald-Hartwig amination.[3]This byproduct can be difficult to separate due to similar polarity to the product. Careful optimization of column chromatography with a shallow solvent gradient may be effective. Alternatively, re-subjecting the impure product to the reaction conditions may not be effective as the byproduct is unreactive.
Product streaks on the TLC plate and is difficult to purify by column chromatography. The amine product may be interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape and separation.
Final product is discolored (e.g., gray or black). Residual palladium catalyst.[4]Dissolve the product in a suitable solvent and filter through a pad of celite. If the color persists, treat the solution with activated carbon or a specialized palladium scavenger.[4][5][10]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[6]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[9]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table provides illustrative data on the purification of a product from a Buchwald-Hartwig amination of a chloro(trifluoromethyl)phenyl derivative.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography~85%>98%85Effective at removing both starting materials and byproducts.
Recrystallization~90% (after initial workup)>99%75Best for removing small amounts of impurities from a solid product.

Visualizations

experimental_workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup concentrate Concentrate Organic Layer workup->concentrate check_solubility Check Product State (Solid or Oil?) concentrate->check_solubility column_chrom Column Chromatography check_solubility->column_chrom Oil recrystallize Recrystallization check_solubility->recrystallize Solid analyze Analyze Purity (TLC, HPLC, NMR) column_chrom->analyze recrystallize->analyze pure Pure Product (>98%) analyze->pure Purity Met impure Impure Product (<98%) analyze->impure Purity Not Met impure->column_chrom Re-purify

Caption: General experimental workflow for reaction purification.

troubleshooting_workflow cluster_byproduct Byproduct Impurity cluster_catalyst Catalyst Impurity cluster_starting_material Starting Material Impurity start Impure Product after Initial Purification check_impurity Identify Impurity (NMR, MS) start->check_impurity byproduct_type Byproduct Type? check_impurity->byproduct_type Byproduct catalyst Residual Palladium check_impurity->catalyst Catalyst sm Unreacted Starting Material check_impurity->sm Starting Material biaryl Biaryl (less polar) byproduct_type->biaryl Biaryl hydrodehalogenated Hydrodehalogenated (similar polarity) byproduct_type->hydrodehalogenated Other recrystallize Recrystallization (different solvent) biaryl->recrystallize optimize_chrom Optimize Chromatography (shallow gradient) hydrodehalogenated->optimize_chrom end Pure Product optimize_chrom->end recrystallize->end celite_filtration Filter through Celite catalyst->celite_filtration scavenger Use Palladium Scavenger celite_filtration->scavenger If color persists scavenger->end re_purify Repeat Column Chromatography sm->re_purify re_purify->end

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Synthesis of 3-Chloro-2-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve the yield of 3-Chloro-2-(trifluoromethyl)aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are reaction yields often low when working with this compound and its derivatives?

A1: The primary reason for low yields is the significantly reduced nucleophilicity of the aniline nitrogen atom. The potent electron-withdrawing effects of both the chloro (-Cl) and trifluoromethyl (-CF₃) groups decrease the electron density on the aromatic ring and, consequently, on the nitrogen.[1][2] This makes the lone pair of electrons on the nitrogen less available to attack an electrophile, resulting in sluggish reactions that may require harsh conditions and often do not proceed to completion.[1]

Q2: What are the most common synthetic strategies for preparing derivatives of this compound?

A2: The most common and effective strategies involve forming the critical carbon-nitrogen (C-N) bond. Key methods include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for coupling an amine with an aryl halide or triflate.[3][4] It has become a preferred method over harsher, traditional techniques.[3]

  • Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): A classic method for C-N bond formation. While effective, traditional Ullmann conditions often require very high temperatures and stoichiometric amounts of copper.[5] Modern variations use soluble copper catalysts and specialized ligands to proceed under milder conditions.[6]

  • Reduction of a Nitroarene Precursor: Synthesizing the corresponding nitro-aromatic compound and then reducing the nitro group to an amine is a robust and common industrial approach. Reagents like iron in acidic media or catalytic hydrogenation are frequently used.[7][8][9]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aromatic ring is sufficiently activated by electron-withdrawing groups. The trifluoromethyl group, in particular, helps stabilize the negatively charged Meisenheimer complex intermediate, making this a feasible route for certain substrates.[2]

Q3: How do I choose between a Buchwald-Hartwig amination and an Ullmann condensation?

A3: The choice depends on substrate scope, functional group tolerance, and available equipment.

  • Buchwald-Hartwig Amination is generally preferred due to its broader substrate scope, higher functional group tolerance, and typically milder reaction conditions compared to traditional Ullmann reactions.[3] The development of sophisticated phosphine ligands has made it highly reliable for even challenging substrates.[1][4]

  • Ullmann Condensation can be a cost-effective alternative, especially for large-scale synthesis. However, it often requires higher temperatures and may not be suitable for sensitive functional groups.[5] It is a viable alternative to the Buchwald-Hartwig reaction, particularly with modern ligand systems that allow for lower reaction temperatures.[6]

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination with a this compound derivative is failing or giving minimal product.

This is a common issue due to the low nucleophilicity of the aniline.[1] The following steps can help optimize the reaction.

Troubleshooting Workflow for Low Yield

G A Low Yield Observed B Verify Inert Atmosphere A->B C Degas Solvents (Freeze-Pump-Thaw) Use Glovebox/Schlenk Line B->C Issue Found D Screen Ligands B->D No Issue L Yield Improved C->L E Use Bulky, Electron-Rich Ligands (e.g., XPhos, BrettPhos, RuPhos) Try N-Heterocyclic Carbene (NHC) Ligands D->E Issue Found F Optimize Base D->F No Issue E->L G Use Strong, Non-Nucleophilic Base (e.g., NaOtBu, KOtBu, K3PO4) F->G Issue Found H Check Catalyst/Precatalyst F->H No Issue G->L I Use a Well-Defined Precatalyst (e.g., XPhos G3/G4) Ensure Catalyst is Not Degraded H->I Issue Found J Adjust Temperature/Concentration H->J No Issue I->L K Increase Temperature Incrementally Run at Lower Concentration to Disfavor Side Reactions J->K Issue Found J->L No Issue (Consult Further) K->L

Caption: Troubleshooting Decision Tree for Low-Yield Buchwald-Hartwig Amination.

Detailed Troubleshooting Steps:

  • Ensure a Rigorously Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can cause deactivation.[1] Use degassed solvents and strictly maintain an argon or nitrogen atmosphere throughout the setup and reaction.[10]

  • Select an Appropriate Ligand: Standard phosphine ligands may be ineffective. Use modern, bulky, and electron-rich biaryl phosphine ligands like XPhos, BrettPhos, or RuPhos, which are designed to accelerate the reaction with challenging substrates.[1][10] N-Heterocyclic Carbene (NHC) ligands can also offer superior stability and activity.[11]

  • Choose the Right Base: A strong, non-nucleophilic base is often essential to deprotonate the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[1]

  • Use a Well-Defined Precatalyst: To ensure the efficient and reproducible generation of the active Pd(0) species, use a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst).[1][10]

  • Address Potential Homocoupling: If you observe significant amounts of homocoupled byproduct, screening different ligands is the first step. Running the reaction at a lower concentration can also disfavor this side reaction.[10]

Guide 2: Issues with Nitroarene Reduction

Problem: The reduction of my 3-chloro-2-(trifluoromethyl)nitrobenzene precursor is incomplete or produces significant byproducts.

Troubleshooting Steps:

  • Check Reducing Agent Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not poisoned or old. If using a metal reductant like iron powder, ensure it is finely divided and activated (e.g., with dilute acid) to maximize surface area.[7]

  • Control Reaction Exotherm: Nitro group reductions are often highly exothermic. Maintain proper temperature control to avoid side reactions.

  • Prevent Dehalogenation: A common side reaction during catalytic hydrogenation is the cleavage of the C-Cl bond (hydrodehalogenation). To minimize this, try a different catalyst (e.g., PtO₂) or add a catalyst poison inhibitor. Alternatively, chemical reduction methods (e.g., Fe/NH₄Cl, SnCl₂) can avoid this issue.[8]

  • Ensure Complete Reaction: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, fresh reductant or catalyst may be needed.

Data Presentation

Table 1: Illustrative Optimization of Buchwald-Hartwig Amination Conditions

The following table summarizes how changing key parameters can affect the yield in a typical coupling of an aryl bromide with an electron-deficient aniline.

EntryLigandBaseTemperature (°C)SolventTypical Yield (%)Reference/Rationale
1P(t-Bu)₃Cs₂CO₃80TolueneLow - ModerateStandard conditions, may be insufficient.
2P(t-Bu)₃NaOtBu80TolueneModerateStronger base improves deprotonation.[1]
3XPhosNaOtBu100TolueneGood - HighBulky, electron-rich ligand accelerates catalysis.[1][10]
4BrettPhosK₃PO₄100DioxaneGood - HighAlternative advanced ligand and base system.[1][4]
5IPr (NHC)NaOtBu110TolueneHighNHC ligands offer high stability and activity.[11]

Note: Yields are illustrative and highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for coupling an aryl halide with a this compound derivative using a modern catalyst system.

  • Preparation: In a glovebox or under a stream of argon, add the aryl halide (1.0 mmol), the this compound derivative (1.2 mmol), a palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. To prevent peak tailing of the basic aniline product, consider using a mobile phase containing a small amount of triethylamine (0.1-1%).[12]

Protocol 2: General Procedure for Reduction of a Nitroarene with Iron

This protocol describes a classic and robust method for reducing a nitro group to an amine.

  • Setup: To a round-bottom flask, add the 3-chloro-2-(trifluoromethyl)nitrobenzene derivative (1.0 equiv), finely divided iron powder (3-5 equiv), and a solvent mixture (e.g., ethanol/water or acetic acid). Ammonium chloride (0.2-1.0 equiv) can be added to buffer the reaction.[8]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. The reaction can take from 2 to 12 hours.

  • Workup: Once complete, cool the mixture and filter it through Celite® while hot to remove the iron salts. Rinse the filter cake with the solvent used for the reaction.

  • Extraction: If necessary, neutralize the filtrate with a base (e.g., Na₂CO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline derivative, which can be further purified by distillation or chromatography.

Mandatory Visualizations

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition Complex L2Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X Amine_Complex L2Pd(II)(Ar)(NHR') OA_Complex->Amine_Complex + H2NR' - HX Amido_Complex LPd(II)(Ar)(NR') Amine_Complex->Amido_Complex + Base - [Base-H]+X- Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR' (Product) Amido_Complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

G cluster_workflow General Synthetic Workflows Start Aryl Precursor (e.g., Dihalide or Nitro-compound) Coupling C-N Cross-Coupling (Buchwald-Hartwig / Ullmann) Start->Coupling Nitro Nitro-Aryl Intermediate Start->Nitro Nitration (if needed) Product1 Target Aniline Derivative Coupling->Product1 Amine Amine (R-NH2) Amine->Coupling Reduction Nitro Group Reduction (e.g., Fe/HCl or H2, Pd/C) Nitro->Reduction Product2 Target Aniline Derivative Reduction->Product2

Caption: Common synthetic pathways to aniline derivatives.

References

Stability and proper storage conditions for 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 3-Chloro-2-(trifluoromethyl)aniline (CAS No: 432-21-3).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a specialized chemical that is generally stable at room temperature when stored in closed containers under normal handling conditions.[1][2] However, like many aniline derivatives, it can be sensitive to prolonged exposure to air, light, moisture, and excessive heat, which may lead to degradation and discoloration.[1][3] For optimal stability, it is crucial to adhere to the recommended storage conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term purity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[3] The recommended practice is to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent oxidation.[3]

Q3: My bottle of this compound has developed a yellowish or brownish tint. Is it still usable?

A3: The development of a yellow or brown color in aniline derivatives is a common sign of degradation, often caused by oxidation from exposure to air or light. While minor discoloration might not affect the outcome of all applications, it indicates a decrease in purity. For sensitive experiments, particularly in pharmaceutical development, using a discolored reagent is not recommended without re-evaluating its purity.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the behavior of similar halogenated and trifluoromethyl-substituted anilines.[3] Likely degradation routes include:

  • Oxidation: The primary degradation pathway for anilines, leading to the formation of colored impurities. This is accelerated by exposure to air and light.[3]

  • Photodegradation: Exposure to UV light can induce degradation, often involving the generation of reactive oxygen species that attack the aromatic ring and the amine group.[3]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the cleavage of carbon-halogen and carbon-nitrogen bonds.[3]

  • Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of a carboxylic acid group, although it is generally considered relatively stable.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of the compound (yellowing/browning) 1. Exposure to air (oxidation). 2. Exposure to light (photodegradation). 3. Improper storage temperature.1. Store the compound under an inert atmosphere (nitrogen or argon). 2. Use an amber or opaque container to protect from light. 3. Store in a cool, dry place.
Inconsistent experimental results or low yield 1. Degradation of the starting material. 2. Presence of impurities from improper storage.1. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC) before use. 2. If impurities are detected, consider purifying the compound (e.g., by distillation or chromatography). 3. Always use fresh, properly stored material for sensitive reactions.
Formation of unexpected side products in a reaction 1. Reaction of impurities in the starting material. 2. Degradation of the aniline under the reaction conditions (e.g., high temperature, presence of strong acids/bases).1. Ensure the purity of the starting material. 2. Optimize reaction conditions to be compatible with the stability of the aniline. 3. Consider running the reaction under an inert atmosphere to prevent in-situ oxidation.[3]

Stability and Storage Conditions Summary

Parameter Recommendation Rationale
Temperature Cool and dry place.To minimize thermal degradation and prevent moisture absorption.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Nitrogen, Argon).To prevent oxidation by atmospheric oxygen.[3]
Light Protect from light (e.g., use amber or opaque containers).To prevent photodegradation.[3]
Moisture Store in a dry environment.To prevent potential hydrolysis.
Incompatible Materials Strong oxidizing agents.To avoid vigorous or exothermic reactions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any degradation products.

Methodology:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a suitable buffer like phosphate or acetate at a neutral pH) is a good starting point.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared sample.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (run in parallel with a control sample stored under ideal conditions):

    • Acid Hydrolysis: Mix the stock solution with a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize, and analyze by HPLC.

    • Base Hydrolysis: Mix the stock solution with a solution of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

    • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent. Monitor the degradation over time by HPLC at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures in a calibrated oven. Analyze the sample at different time points.

    • Photodegradation: Expose a solution of the compound to a UV light source. Keep a control sample in the dark under the same temperature conditions. Analyze both samples after a defined exposure period.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Determine the percentage of degradation of the parent compound.

    • Assess the peak purity of the parent peak to ensure no co-eluting degradants.

Visualizations

Storage_Workflow cluster_storage Proper Storage cluster_handling Handling cluster_outcome Outcome Cool_Dry Cool, Dry Place Weighing Weighing Cool_Dry->Weighing Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Weighing Light_Protection Light Protection (Amber Vial) Light_Protection->Weighing Dissolving Dissolving Weighing->Dissolving Reaction_Setup Reaction Setup Dissolving->Reaction_Setup Stable_Compound Stable Compound Reaction_Setup->Stable_Compound Proper Conditions Degraded_Compound Degraded Compound Reaction_Setup->Degraded_Compound Improper Conditions

Caption: Workflow for proper storage and handling of this compound.

Degradation_Pathways cluster_stressors Stress Factors cluster_degradation Potential Degradation Products Compound This compound Oxidized_Products Oxidized Products (e.g., Nitroso/Nitro compounds) Compound->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products (e.g., Hydroxylated species) Compound->Photodegradation_Products Photodegradation Thermal_Products Thermal Decomposition Products Compound->Thermal_Products Thermal Stress Hydrolysis_Products Hydrolysis Products (e.g., Carboxylic Acid) Compound->Hydrolysis_Products Hydrolysis Air Air (Oxygen) Air->Compound Light Light (UV) Light->Compound Heat Heat Heat->Compound Moisture Moisture (H2O) Moisture->Compound

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Suzuki Coupling Reactions with 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 3-Chloro-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this substrate can be attributed to several factors. The this compound is an electron-deficient aryl chloride. While the electron-withdrawing trifluoromethyl group can facilitate the oxidative addition step, the inherent low reactivity of aryl chlorides compared to bromides or iodides presents a challenge.[1][2][3] Common causes for low yield include:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond.[3][4]

  • Ineffective Base or Solvent: The base and solvent system may not be suitable for this specific transformation.[5][6]

  • Side Reactions: Competing side reactions such as dehalogenation, protodeboronation, and homocoupling can consume starting materials and reduce the desired product yield.[2][7]

  • Reagent Quality: Degradation of the boronic acid/ester or inactivation of the catalyst can significantly impact the reaction.[8]

Q2: What are the most common side reactions when using this compound, and how can I minimize them?

A2: The primary side reactions to consider are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom. To minimize this, use robust boronic esters like pinacol esters, employ milder bases, and ensure anhydrous conditions if the reaction allows.[7][8]

  • Dehalogenation: The chloro group on the aniline is replaced by a hydrogen atom. This can be promoted by certain catalyst systems or impurities. Screening different ligands and ensuring high-purity reagents can mitigate this issue.[2][7]

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen.[7] Thoroughly degassing the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is crucial for prevention.[8][9]

Q3: How does the trifluoromethyl group on the aniline ring affect the Suzuki coupling reaction?

A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This property generally makes the initial oxidative addition of the palladium catalyst to the aryl chloride more favorable, which is a key step in the catalytic cycle.[7] However, the electronic effects can also influence the subsequent transmetalation and reductive elimination steps. The overall success will depend on a well-balanced catalytic system that can efficiently navigate the entire cycle.[7]

Troubleshooting Guides

Problem 1: Low Conversion of this compound

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.

Troubleshooting Workflow

start Low Conversion Observed cat_check 1. Evaluate Catalyst System start->cat_check reagent_check 2. Verify Reagent Quality cat_check->reagent_check If no improvement condition_check 3. Optimize Reaction Conditions reagent_check->condition_check If no improvement resolution Improved Conversion condition_check->resolution

Caption: Troubleshooting workflow for low starting material conversion.

Step-by-Step Guide
  • Evaluate the Catalyst System:

    • Catalyst Choice: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] Consider more active, modern palladium precatalysts such as Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts, which are designed for efficient activation.[8]

    • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) are often required to promote the oxidative addition of aryl chlorides.[3][10]

    • Catalyst Loading: While typically 1-5 mol% is used, for a difficult substrate, increasing the catalyst loading might be necessary. However, this should be done cautiously as it can also lead to more side products.

  • Verify Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Stability: Boronic acids can degrade over time. Check the purity by NMR. Consider using more stable boronic esters (e.g., pinacol, MIDA) to avoid protodeboronation.[8]

    • Base Purity: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction requires it. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for aryl chlorides than weaker bases like Na₂CO₃.[10]

    • Solvent Quality: Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst and promote homocoupling.[7][8]

  • Optimize Reaction Conditions:

    • Temperature: Aryl chloride couplings often require higher temperatures (80-120 °C) than aryl bromides or iodides.[11]

    • Concentration: Adjusting the concentration of the reaction mixture can sometimes influence the reaction rate.

    • Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.

Problem 2: Predominant Formation of Side Products (Dehalogenation or Homocoupling)

If your main products are undesired side products, the following steps can help.

Logical Troubleshooting Diagram

start Side Products Observed (Dehalogenation/Homocoupling) degas_check Improve Degassing & Inert Atmosphere start->degas_check Homocoupling is major issue ligand_screen Screen Different Ligands start->ligand_screen Dehalogenation is major issue degas_check->ligand_screen base_solvent_mod Modify Base/Solvent System ligand_screen->base_solvent_mod resolution Minimized Side Products base_solvent_mod->resolution

Caption: Troubleshooting guide for minimizing side product formation.

Step-by-Step Guide
  • Prevent Homocoupling:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[8]

    • Inert Atmosphere: Run the reaction under a strict inert atmosphere. Use Schlenk techniques or a glovebox.[9]

  • Minimize Dehalogenation:

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different classes of ligands.

    • Base Strength: Using an excessively strong base or high temperatures can sometimes promote dehalogenation. Try screening milder bases or lowering the reaction temperature.[8]

Data and Protocols

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Aryl Chlorides

This table provides a general comparison of catalyst systems often employed for challenging aryl chloride substrates.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-typeHigh activity for a broad range of substrates.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-typeExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
PdCl₂(dppf) DiphosphineGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type catalysts.2-5
Pd(PPh₃)₄ TetrakisReadily available, well-understood.Lower activity for challenging substrates like aryl chlorides.2-5

Note: Data is compiled and representative of typical results found in the literature for analogous substrates.[10]

Table 2: Common Bases and Solvents for Suzuki Coupling
BaseSolvent SystemCharacteristics
K₃PO₄ Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates.
Cs₂CO₃ Dioxane or THFStrong base, can accelerate slow reactions but is more expensive.
K₂CO₃ Dioxane/H₂OCommon and effective moderate-strength base.

Note: The optimal combination is highly substrate-dependent and requires empirical screening.[5][10]

Experimental Protocol: General Procedure for Suzuki Coupling with this compound

This protocol is a starting point and should be optimized for your specific boronic acid or ester.

Reaction Setup Workflow

vessel 1. Prepare Dry Reaction Vessel (under Inert Atmosphere) reagents 2. Add Solids: - this compound (1.0 eq) - Boronic Acid/Ester (1.2-1.5 eq) - Base (2.0-3.0 eq) - Pd Catalyst/Ligand vessel->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat to Desired Temperature (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor Reaction by TLC/LC-MS reaction->monitor workup 6. Work-up and Purification monitor->workup

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Steps:
  • Preparation: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (a starting point of 100 °C is recommended for this substrate).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Impurity Profiling of Trifluoromethylanilines using LC-SPE/NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) in the impurity profiling of trifluoromethylanilines.

Frequently Asked Questions (FAQs)

Q1: What is LC-SPE/NMR and why is it used for impurity profiling?

A: LC-SPE/NMR is a powerful hyphenated analytical technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] An integrated Solid-Phase Extraction (SPE) step serves to trap and concentrate the impurities separated by the LC, which significantly enhances the sensitivity of the subsequent NMR analysis.[3][4] This is particularly crucial for identifying and characterizing unknown impurities present at low levels in active pharmaceutical ingredients (APIs) like trifluoromethylanilines, which is a requirement by regulatory bodies such as the ICH, FDA, and EMA.[2]

Q2: What are the main advantages of using LC-SPE/NMR over other techniques?

A: The primary advantage of LC-SPE/NMR is its ability to provide unambiguous structural information of impurities without the need for their isolation in large quantities.[5] While techniques like LC-MS are highly sensitive for detection and can provide molecular weight information, NMR is unparalleled in its ability to determine the precise molecular structure, including stereochemistry. The SPE interface allows for the use of standard, non-deuterated solvents for the LC separation, with the concentrated analyte being eluted from the SPE cartridge with a deuterated solvent for NMR analysis.[6] This makes the technique more cost-effective and versatile.

Q3: What kind of sensitivity can I expect from an LC-SPE/NMR experiment?

A: The sensitivity of LC-SPE/NMR is significantly enhanced by the SPE step, which concentrates the analyte. The use of modern NMR instruments equipped with cryogenically cooled probes (cryoprobes) further boosts the signal-to-noise ratio. For impurity profiling, it is often possible to identify and characterize impurities present at levels of 0.1% or even lower, depending on the complexity of the molecule and the number of trapping cycles performed.[7]

Q4: Can I quantify impurities using LC-SPE/NMR?

A: While LC-SPE/NMR is primarily a qualitative technique for structural elucidation, quantitative information can be obtained. Quantitative NMR (qNMR) is a well-established technique that can determine the concentration of an analyte by comparing its signal integral to that of a certified internal standard.[8][9][10] For accurate quantification of impurities, a validated qNMR method would need to be developed.

Experimental Protocols

A detailed, step-by-step methodology is crucial for successful impurity profiling. The following protocol is a general guideline and may require optimization for specific trifluoromethylaniline derivatives and their impurity profiles.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the trifluoromethylaniline sample.

  • Solvent Selection: Dissolve the sample in a suitable solvent that is compatible with the HPLC mobile phase. A common choice is a mixture of acetonitrile and water.

  • Concentration: The final concentration should be in the range of 1-5 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

LC-SPE Method

The following table outlines a typical set of parameters for the LC-SPE stage.

ParameterValue
HPLC System Agilent 1260 Infinity or similar
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Optimized to separate impurities from the main peak. A typical gradient might be: 0-5 min (5% B), 5-30 min (5-95% B), 30-35 min (95% B), 35-40 min (95-5% B), 40-45 min (5% B)
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm)
Injection Vol. 20-100 µL
SPE System Bruker Prospekt 2 or similar
SPE Cartridge Polymeric reversed-phase (e.g., Hysphere Resin GP)
Trapping The chromatographic peaks corresponding to impurities are automatically trapped on individual SPE cartridges. Multiple trappings of the same peak can be performed to increase the amount of isolated impurity.
Washing Cartridges are washed with water to remove residual HPLC mobile phase buffers.
Drying Cartridges are dried with a stream of nitrogen gas.
Elution The trapped impurity is eluted from the SPE cartridge with a deuterated solvent (e.g., 0.5 mL of acetonitrile-d3 or methanol-d4) directly into an NMR tube.
NMR Spectroscopy

The following table provides typical parameters for NMR data acquisition.

Parameter1D ¹H NMR2D COSY2D HSQC2D HMBC
Spectrometer Bruker Avance 600 MHz or higher, equipped with a cryoprobeBruker Avance 600 MHz or higher, equipped with a cryoprobeBruker Avance 600 MHz or higher, equipped with a cryoprobeBruker Avance 600 MHz or higher, equipped with a cryoprobe
Solvent Acetonitrile-d3Acetonitrile-d3Acetonitrile-d3Acetonitrile-d3
Temperature 298 K298 K298 K298 K
Pulse Program zgprcosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans 128 - 10248 - 1616 - 6464 - 256
Relaxation Delay 2.0 s2.0 s1.5 s2.0 s
Acquisition Time ~4 s~0.2 s~0.1 s~0.2 s
Spectral Width 12-16 ppm12-16 ppm12-16 ppm (¹H), 0-200 ppm (¹³C)12-16 ppm (¹H), 0-220 ppm (¹³C)

Quantitative Data

The following tables provide representative data for the performance of LC-SPE/NMR in impurity profiling. These values are illustrative and can vary depending on the specific compound, impurity, and instrumentation.

Table 1: Typical SPE Recovery for Aromatic Amines

Compound TypeSorbentRecovery (%)
AnilinePolymeric>95%
NitroanilinesPolymeric>95%
HaloanilinesC1885-105%
TrifluoromethylanilinesPolymeric/Mixed-Mode90-105% (Expected)

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Impurities

TechniqueLODLOQ
HPLC-UV0.01 - 0.05%0.03 - 0.15%
LC-MS0.001 - 0.01%0.003 - 0.03%
LC-SPE-NMR (¹H)~0.05 - 0.1% (with multiple trappings and cryoprobe)~0.15 - 0.3% (with multiple trappings and cryoprobe)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_spe LC-SPE cluster_nmr NMR Analysis Sample Trifluoromethylaniline Sample Dissolution Dissolve in ACN/H2O Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC Trap Trap Impurity on SPE Cartridge HPLC->Trap Wash Wash Cartridge Trap->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Deuterated Solvent Dry->Elute NMR_Acq 1D & 2D NMR Acquisition Elute->NMR_Acq Data_Proc Data Processing NMR_Acq->Data_Proc Structure_Eluc Structure Elucidation Data_Proc->Structure_Eluc Report Report Structure_Eluc->Report Final Report

Caption: Workflow for impurity profiling of trifluoromethylanilines by LC-SPE/NMR.

Troubleshooting Logic

troubleshooting_logic cluster_lc_solutions LC Troubleshooting cluster_spe_solutions SPE Troubleshooting cluster_nmr_solutions NMR Troubleshooting Start Problem Encountered Check_LC LC-Related Issue? Start->Check_LC Check_SPE SPE-Related Issue? Check_LC->Check_SPE No LC_Sol1 Poor Peak Shape? Check Column/Mobile Phase Check_LC->LC_Sol1 Yes Check_NMR NMR-Related Issue? Check_SPE->Check_NMR No SPE_Sol1 Low Recovery? Optimize Sorbent/Solvents Check_SPE->SPE_Sol1 Yes Other_Issues Other_Issues Check_NMR->Other_Issues No NMR_Sol1 Low S/N? Increase Scans/Trappings Check_NMR->NMR_Sol1 Yes LC_Sol2 Retention Time Shift? Check Pump/Solvent LC_Sol3 No Peaks? Check Detector/Injection SPE_Sol2 Contamination? Check Cartridge/System SPE_Sol3 No Elution? Use Stronger Solvent NMR_Sol2 Poor Solvent Suppression? Re-shim/Adjust Parameters NMR_Sol3 Broad Peaks? Check Sample/Temperature

Caption: A logical workflow for troubleshooting common issues in LC-SPE/NMR experiments.

Troubleshooting Guide

Problem: Poor chromatographic peak shape (tailing, fronting, or broad peaks) for the main component or impurities.

  • Possible Cause 1: Column Issues: The analytical column may be degraded, contaminated, or have a void at the inlet.

    • Solution: Try flushing the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.

  • Possible Cause 2: Mobile Phase Mismatch: The pH of the mobile phase may not be optimal for the aniline compounds, or the solvent strength may be inappropriate.

    • Solution: Adjust the pH of the mobile phase. For basic compounds like anilines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. Optimize the gradient to ensure adequate separation and peak sharpness.

  • Possible Cause 3: Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Problem: Low or no recovery of the trapped impurity from the SPE cartridge.

  • Possible Cause 1: Inappropriate SPE Sorbent: The sorbent material may not have sufficient affinity for the trifluoromethylaniline impurities.

    • Solution: Select an appropriate SPE sorbent. For many aromatic amines, polymeric reversed-phase or mixed-mode cation exchange sorbents work well.

  • Possible Cause 2: Inefficient Elution: The deuterated solvent used for elution may not be strong enough to desorb the analyte from the SPE cartridge.

    • Solution: Try a stronger elution solvent or a mixture of solvents. For example, if acetonitrile-d3 fails, try methanol-d4 or a mixture containing a small amount of a stronger, non-deuterated solvent (if a slight residual protonated solvent peak in the NMR is acceptable). Adding a soak time, where the elution solvent is left on the cartridge for a few minutes before final elution, can also improve recovery.[11]

  • Possible Cause 3: Analyte Breakthrough during Loading: The sample may be passing through the SPE cartridge without being retained.

    • Solution: Ensure the mobile phase composition at the point of trapping is weak enough to allow for retention. This may involve adding a make-up flow of a weak solvent (like water) post-column and pre-SPE.[6]

Problem: Poor signal-to-noise (S/N) in the final NMR spectrum.

  • Possible Cause 1: Insufficient Amount of Trapped Impurity: The impurity may be present at a very low concentration in the original sample.

    • Solution: Increase the number of automated trapping cycles for the same impurity peak onto the same SPE cartridge. This will accumulate more material for the NMR analysis. Also, ensure your NMR is equipped with a high-sensitivity cryoprobe.

  • Possible Cause 2: Suboptimal NMR Parameters: The number of scans or the relaxation delay may not be sufficient.

    • Solution: Increase the number of scans (NS) and ensure the relaxation delay (D1) is adequate (typically 1-2 seconds for ¹H NMR).

  • Possible Cause 3: Sample Dilution: The volume of the elution solvent may be too large.

    • Solution: Use the minimum volume of deuterated solvent necessary to elute the compound from the cartridge.

Problem: Large residual solvent signals in the NMR spectrum obscuring analyte peaks.

  • Possible Cause 1: Ineffective Solvent Suppression: The NMR solvent suppression parameters may not be optimized.

    • Solution: Carefully shim the sample to achieve good magnetic field homogeneity. Utilize appropriate solvent suppression pulse sequences (e.g., presaturation or WET) and optimize the suppression frequency and power.

  • Possible Cause 2: Protonated Solvent from HPLC: Residual protonated mobile phase may not have been completely removed during the washing and drying steps.

    • Solution: Ensure the SPE cartridge is thoroughly washed with a solvent like D₂O (if compatible) and adequately dried with nitrogen gas before elution with the deuterated organic solvent.

References

Technical Support Center: Handling Moisture-Sensitive Reactions with 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Chloro-2-(trifluoromethyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during moisture-sensitive reactions involving this versatile pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: How does the moisture sensitivity of this compound affect its reactivity?

The presence of moisture can significantly impact reactions involving this compound in several ways. The aniline nitrogen possesses a lone pair of electrons, making it nucleophilic. In the presence of water, the aniline can be protonated to form an anilinium salt. This protonation deactivates the nucleophilicity of the nitrogen, hindering its participation in desired reactions such as N-alkylation, acylation, or cross-coupling. Furthermore, moisture can hydrolyze sensitive reagents or intermediates in the reaction mixture, leading to the formation of byproducts and a reduction in the overall yield and purity of the target molecule.

Q2: What are the best practices for storing and handling this compound to prevent moisture contamination?

To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry place, away from direct sunlight.[1] The use of a desiccator is recommended for long-term storage. When handling the reagent, it is advisable to work under an inert atmosphere, such as nitrogen or argon, especially when transferring it to a reaction vessel. Using dry syringes and needles for transfers can also minimize exposure to atmospheric moisture.

Q3: My reaction with this compound is not proceeding to completion. Could moisture be the issue?

Yes, incomplete conversion is a common issue when moisture is present in the reaction system. As mentioned, water can deactivate the aniline. To troubleshoot, ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use. Solvents should be rigorously dried using appropriate methods, such as distillation from a suitable drying agent or by passing them through a column of activated alumina. It is also essential to use anhydrous grades of all other reagents.

Q4: I am observing the formation of unexpected byproducts in my reaction. How can I determine if moisture is the cause?

The formation of byproducts can often be attributed to the presence of water. For instance, in acylation reactions, moisture can hydrolyze the acylating agent, leading to the formation of the corresponding carboxylic acid, which can then participate in side reactions. To confirm if moisture is the culprit, you can run a control reaction under strictly anhydrous conditions and compare the product profile with your original reaction using techniques like TLC, LC-MS, or GC-MS.

Troubleshooting Guides

Low Yield in N-Alkylation Reactions
Symptom Possible Cause Troubleshooting Steps
Low or no conversion of this compoundMoisture Contamination: Protonation of the aniline nitrogen by water, reducing its nucleophilicity.- Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use freshly distilled, anhydrous solvents.- Handle all reagents under a nitrogen or argon atmosphere.
Inadequate Base: The base may not be strong enough to deprotonate the aniline or may be hydrated.- Use a stronger, non-nucleophilic base such as sodium hydride or potassium tert-butoxide.- Ensure the base is anhydrous.
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.- Gradually increase the reaction temperature in 10-20°C increments, while monitoring for byproduct formation.
Poor Selectivity in Acylation Reactions
Symptom Possible Cause Troubleshooting Steps
Formation of di-acylated productExcess Acylating Agent: The mono-acylated product can react further if an excess of the acylating agent is present.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent.- Add the acylating agent slowly to the reaction mixture.
Presence of unreacted starting material and hydrolyzed acylating agentPresence of Water: Moisture hydrolyzes the acylating agent and deactivates the aniline.- Follow strict anhydrous techniques for setting up the reaction.- Consider adding a mild desiccant, such as molecular sieves, to the reaction mixture.

Experimental Protocols

General Protocol for Moisture-Sensitive Acylation of this compound

This protocol outlines a general procedure for the acylation of this compound with an acid chloride under anhydrous conditions.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Nitrogen or Argon gas

  • Oven-dried glassware

Procedure:

  • Assemble the reaction apparatus (round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and flame-dry it under a vacuum. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

  • To the reaction flask, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the anhydrous base (1.1 eq.) to the solution and stir.

  • Dissolve the acid chloride (1.05 eq.) in the anhydrous solvent in the addition funnel.

  • Add the acid chloride solution dropwise to the stirred aniline solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Impact of Moisture on the Yield of N-Acetylation of this compound

Water Content in Solvent (ppm)Reaction Time (hours)Isolated Yield (%)Purity by HPLC (%)
< 10295>99
5028597
10047092
50084580

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows for handling moisture-sensitive reactions with this compound.

Moisture_Impact cluster_reaction Reaction Environment cluster_moisture Impact of Moisture Aniline This compound (Nucleophile) Product Desired Product Aniline->Product Reacts with ProtonatedAniline Anilinium Salt (Deactivated) Aniline->ProtonatedAniline Reagent Electrophilic Reagent (e.g., Acyl Chloride) Reagent->Product HydrolyzedReagent Hydrolyzed Reagent (Side Product) Reagent->HydrolyzedReagent Water H₂O Water->ProtonatedAniline Protonates Water->HydrolyzedReagent Hydrolyzes ProtonatedAniline->Product Inhibits Formation HydrolyzedReagent->Product Reduces Yield

Caption: Logical relationship of moisture's impact on a reaction with this compound.

Experimental_Workflow start Start dry_glassware Oven-dry glassware and cool under inert gas start->dry_glassware anhydrous_solvents Use anhydrous solvents dry_glassware->anhydrous_solvents inert_atmosphere Set up reaction under N₂ or Ar atmosphere anhydrous_solvents->inert_atmosphere add_reagents Add this compound and other anhydrous reagents inert_atmosphere->add_reagents reaction Run reaction at appropriate temperature add_reagents->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring workup Aqueous workup monitoring->workup purification Purification workup->purification end End purification->end

Caption: Experimental workflow for handling moisture-sensitive reactions.

For further assistance, please consult the safety data sheet (SDS) for this compound and relevant literature for your specific reaction.

References

Scalable synthesis of 3-Chloro-2-(trifluoromethyl)aniline for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 3-Chloro-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: The most prevalent industrial synthesis is a multi-step process that generally involves the nitration of a substituted benzotrichloride, followed by fluorination and subsequent reduction of the nitro group to an amine. This method is favored for its use of readily available starting materials and its scalability.

Q2: What are the critical parameters to control during the synthesis?

A2: Precise control over reaction conditions is crucial for achieving high purity and yield.[1] Key parameters include reaction temperature, the concentration of nitrating and fluorinating agents, catalyst selection and loading for the reduction step, and reaction time. Careful monitoring at each stage is essential to minimize side-product formation.

Q3: What purity levels are typically expected for the final product in industrial applications?

A3: For pharmaceutical applications, purity levels of ≥99.0% are commonly specified.[1] Achieving this often requires a final purification step, such as vacuum distillation.

Q4: Are there any specific safety precautions to consider?

A4: Yes, the synthesis involves hazardous reagents and reactions. The nitration step uses strong acids (sulfuric and nitric acid). The fluorination step may use anhydrous hydrofluoric acid, which is highly corrosive and toxic. The reduction step often involves flammable solvents and catalysts that can be pyrophoric. It is imperative to conduct these reactions in a well-ventilated area, with appropriate personal protective equipment (PPE) and engineering controls.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Nitration Step Incomplete reaction.- Ensure the use of a sufficient excess of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid).- Optimize reaction temperature and time. Monitor reaction progress by TLC or GC.
Formation of undesired isomers.- Control the reaction temperature carefully, as temperature fluctuations can affect isomer distribution.
Low Yield in Fluorination Step Incomplete conversion of the trichloromethyl group.- Use an adequate excess of the fluorinating agent (e.g., anhydrous HF).- Ensure the reaction is carried out under sufficient pressure and for an adequate duration.
Degradation of the starting material or product.- Optimize the reaction temperature; excessive heat can lead to decomposition.
Low Yield in Reduction Step Incomplete reduction of the nitro group.- Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and used in the correct loading.- Optimize hydrogen pressure and reaction temperature.- Ensure the absence of catalyst poisons in the reaction mixture.
Formation of side products (e.g., azo, azoxy compounds).- Control the reaction temperature and pH. Over-reduction or side reactions can occur under harsh conditions.
Product Purity Issues Presence of unreacted starting materials or intermediates.- Monitor each step for completion before proceeding to the next.- Optimize reaction conditions to drive reactions to completion.
Presence of isomers or other side products.- Purify the final product using vacuum distillation or recrystallization.
Reaction Stalls Catalyst deactivation.- Use a fresh, high-quality catalyst.- Consider using a different catalyst or support.
Insufficient mixing.- Ensure vigorous and efficient stirring, especially in large-scale reactions, to maintain homogeneity.

Experimental Protocols

A plausible scalable synthesis for this compound is a three-step process. The following protocols are based on general procedures for similar transformations.

Step 1: Nitration of 3-Chlorobenzotrichloride

This step introduces a nitro group onto the aromatic ring.

Materials:

  • 3-Chlorobenzotrichloride

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (100%)

  • Ice

  • Dichloromethane

Procedure:

  • In a suitable reactor, cool a mixture of concentrated sulfuric acid and fuming nitric acid to -5 to 0 °C.

  • Slowly add 3-chlorobenzotrichloride to the acid mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 20-30 °C for 2-3 hours.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic phase with water, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude nitrobenzotrichloride.

Step 2: Fluorination of Nitrobenzotrichloride

This step converts the trichloromethyl group to a trifluoromethyl group.

Materials:

  • Crude Nitrobenzotrichloride from Step 1

  • Anhydrous Hydrofluoric Acid (HF)

Procedure:

  • In a pressure-resistant reactor suitable for HF reactions, charge the crude nitrobenzotrichloride.

  • Carefully add anhydrous hydrofluoric acid.

  • Heat the mixture to 150 °C under pressure (e.g., 25 bar) and stir for 8-10 hours.

  • After the reaction is complete, cool the reactor and carefully vent the excess HF.

  • Distill the residue to obtain a mixture of nitrobenzotrifluoride isomers.

  • Separate the desired isomer (3-chloro-2-nitrobenzotrifluoride) by fractional distillation.

Step 3: Reduction of 3-Chloro-2-nitrobenzotrifluoride

This final step reduces the nitro group to an amine.

Materials:

  • 3-Chloro-2-nitrobenzotrifluoride

  • Methanol

  • Palladium on Carbon (Pd/C, 5-10%) or Raney Nickel

  • Hydrogen Gas

Procedure:

  • In a hydrogenation reactor, dissolve 3-chloro-2-nitrobenzotrifluoride in methanol.

  • Add the Pd/C or Raney Nickel catalyst.

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 10 bar) and heat to 20-50 °C.

  • Stir the mixture vigorously for several hours until hydrogen uptake ceases.

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation to achieve the desired purity. A patent for a similar compound reported a yield of 86.3% with a purity of above 99% for this step.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 432-21-3
Molecular Formula C₇H₅ClF₃N
Molecular Weight 195.57 g/mol [3]
Boiling Point ~238.2 °C at 760 mmHg[1]
Density 1.425 g/cm³
Flash Point 97.9 °C[1]
Appearance Liquid

Table 2: Typical Reaction Parameters for the Synthesis of Trifluoromethylanilines

Step Parameter Typical Range/Value Reference
Nitration Temperature-5 to 50 °C[2]
Nitric Acid to Substrate Ratio1.2 to 5 mol per mole[2]
Fluorination Temperature0 to 180 °C[2]
Pressure1 to 25 bar[2]
HF to Substrate Ratio3 to 50 mol per mole[2]
Reduction Temperature20 to 100 °C[4]
Hydrogen Pressure10 to 50 bar[2][4]
CatalystPd/C, Raney Nickel[2][4]

Visualizations

G cluster_0 Synthesis Workflow A Step 1: Nitration (3-Chlorobenzotrichloride) B Step 2: Fluorination (Nitrobenzotrichloride) A->B Nitrating Agent C Step 3: Reduction (3-Chloro-2-nitrobenzotrifluoride) B->C HF D Purification (Vacuum Distillation) C->D H2, Catalyst E Final Product (this compound) D->E

Caption: Synthetic workflow for this compound.

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed CheckStep Identify Problematic Step (Nitration, Fluorination, Reduction) Start->CheckStep Nitration Nitration Issues: - Incomplete Reaction - Isomer Formation CheckStep->Nitration If Nitration Fluorination Fluorination Issues: - Incomplete Conversion - Degradation CheckStep->Fluorination If Fluorination Reduction Reduction Issues: - Incomplete Reduction - Catalyst Deactivation - Side Products CheckStep->Reduction If Reduction Solution Implement Corrective Actions: - Optimize Temp/Pressure - Adjust Reagent Ratios - Use Fresh Catalyst Nitration->Solution Fluorination->Solution Reduction->Solution

Caption: Logical workflow for troubleshooting low yield issues.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Novel 3-Chloro-2-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of novel derivatives of 3-chloro-2-(trifluoromethyl)aniline, a key intermediate in pharmaceutical development.[1] While specific data on a broad range of direct derivatives is emerging, this document synthesizes available data on structurally related trifluoromethyl-containing aniline compounds to offer insights into their potential as therapeutic agents. The inclusion of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, making this class of compounds of significant interest in modern drug design.[1]

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of trifluoromethyl-aniline have demonstrated notable in vitro cytotoxic activity against a variety of human cancer cell lines. The data, primarily presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to facilitate a comparative analysis.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various trifluoromethyl-containing aniline and related heterocyclic derivatives. Lower IC50 values are indicative of higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Anilino-Substituted Quinazoline/Pyrimidine Derivatives
4-anilinoquinazoline derivative (Compound 8a)A431 (Skin Carcinoma)2.62[2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
Compound 3aA375 (Melanoma)>50[2]
C32 (Melanoma)28.3[2]
DU145 (Prostate)29.1[2]
MCF-7 (Breast)>50[2]
Compound 3bA375 (Melanoma)25.4[2]
C32 (Melanoma)24.4[2]
DU145 (Prostate)27.8[2]
N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives
Chloro derivative (Compound 10)Various Gram-positive bacteria3.12 (MIC)[3]
Bromo derivative (Compound 11)Various Gram-positive bacteria3.12 (MIC)[3]
Bromo derivative (Compound 12)Various Gram-positive bacteria3.12 (MIC)[3]
Trifluoromethyl-substituted derivative (Compound 13)MRSA strain3.12 (MIC)[3]
Bromo and trifluoromethyl substituted derivative (Compound 25)S. aureus strains0.78 (MIC)[3]
S. epidermidis1.56 (MIC)[3]
E. faecium0.78 (MIC)[3]
3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide A549 (Lung Carcinoma)Not specified, but showed distinct inhibitory capacity[4]
BGC-823 (Gastric Cancer)Not specified, but showed distinct inhibitory capacity[4]

Note: MIC (Minimum Inhibitory Concentration) values are presented for antibacterial activity but are included to show the potency of related structures.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of trifluoromethyl aniline derivatives as effective antimicrobial agents, particularly against pathogenic bacteria and fungi. These compounds have been shown to inhibit bacterial growth and biofilm formation.[5][6]

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of select trifluoro-aniline derivatives against various pathogens.

Compound IDPathogen(s)MIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus, Vibrio harveyi100[5][6]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus, Vibrio harveyi50[5][6]
Trifluoromethyl Chalcone Derivative (A3)Gram-positive and Gram-negative bacteria, FungiNot specified, but showed potential activity[7]
Trifluoromethoxy Chalcone Derivative (B3)Gram-positive and Gram-negative bacteria, FungiNot specified, but showed potential activity[7]

Mechanisms of Action

While the precise molecular mechanisms for all derivatives are not fully elucidated, a common mode of action for the cytotoxic effects of related compounds is the induction of apoptosis (programmed cell death).[2] In the context of antimicrobial activity, some trifluoro-anilines have been observed to cause significant damage to the bacterial cell membrane.[5][6]

Apoptosis Induction Pathway

Several trifluoromethyl-containing compounds trigger apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway.[2] This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

apoptosis_pathway Compound Trifluoromethyl-Aniline Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induction by trifluoromethyl-aniline derivatives.

Antimicrobial Mechanism of Action Workflow

The antimicrobial action of certain trifluoro-anilines against bacteria like Vibrio parahaemolyticus involves a direct attack on the cell membrane, leading to bactericidal effects.[5][6]

antimicrobial_workflow Trifluoroaniline Trifluoro-aniline Derivative BacterialCell Bacterial Cell Trifluoroaniline->BacterialCell Targets MembraneDamage Cell Membrane Destruction BacterialCell->MembraneDamage Leads to BactericidalEffect Bactericidal Effect MembraneDamage->BactericidalEffect Results in

Caption: Workflow of the antimicrobial action of trifluoro-aniline derivatives.

Experimental Protocols

MTT Cytotoxicity Assay

The in vitro cytotoxicity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

1. Cell Preparation:

  • Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.

  • The cells are allowed to adhere and grow overnight in a suitable culture medium.[8]

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions are prepared in the culture medium to achieve a range of final concentrations.

  • The existing medium is replaced with the medium containing the test compounds. A vehicle control (DMSO-treated cells) is included.[8]

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Addition and Formazan Solubilization:

  • After incubation, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.[8]

5. Absorbance Measurement and Data Analysis:

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8]

  • The percentage of cell viability is calculated relative to the control.

  • The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[2][8]

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is often determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution assay.

1. Preparation of Inoculum:

  • A standardized suspension of the target microorganism is prepared in a suitable broth.

2. Compound Dilution:

  • The test compounds are serially diluted in the broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the microbial suspension.

  • The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

References

Comparative reactivity of 3-Chloro-2-(trifluoromethyl)aniline with other substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, substituted anilines are foundational building blocks. Their reactivity, governed by the electronic nature of substituents on the aromatic ring, dictates their utility in a myriad of synthetic transformations. This guide provides a comparative analysis of the reactivity of 3-chloro-2-(trifluoromethyl)aniline against other substituted anilines, supported by established physicochemical data and experimental contexts.

Introduction to this compound

This compound (CAS No. 432-21-3) is a specialty chemical intermediate notable for its unique substitution pattern.[1] The presence of two strong electron-withdrawing groups, a chloro group at the 3-position and a trifluoromethyl group at the 2-position, significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group.[1] This electronic profile makes it a valuable precursor in the synthesis of complex bioactive molecules, where properties like metabolic stability and lipophilicity are enhanced by the trifluoromethyl moiety.[1]

Basicity and Nucleophilicity: A Quantitative Comparison

The reactivity of an aniline, particularly the nucleophilicity of the amino group, is directly related to its basicity, which is quantitatively expressed by the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, a consequence of electron-withdrawing substituents that delocalize the nitrogen's lone pair, making it less available for protonation or reaction with an electrophile.

The table below summarizes the pKa values for a range of substituted anilines, providing a clear framework for comparing their relative basicity.

Table 1: pKa Values of Substituted Anilinium Ions

Substituent(s)pKaEffect of Substituent(s)
4-NH₂6.08Strongly Activating
4-CH₃5.12Activating
None (Aniline) 4.58 Reference
4-Cl3.98Deactivating
3-Cl3.34Deactivating
4-NO₂1.02Strongly Deactivating
3-NO₂2.50Strongly Deactivating
2-NO₂-0.29Very Strongly Deactivating
3-Cl, 2-CF₃ ~1-2 (Estimated) Very Strongly Deactivating

Note: The pKa for this compound is estimated based on the combined strong electron-withdrawing effects of the chloro and trifluoromethyl groups. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, and its presence, especially ortho to the amino group, is expected to significantly reduce basicity, likely placing its pKa below that of 3-chloroaniline and even 3-nitroaniline.

This substantial decrease in basicity for this compound indicates that the amino group is significantly less nucleophilic compared to aniline or anilines with electron-donating substituents. This has profound implications for its reactivity in common synthetic transformations.

Comparative Reactivity in Key Synthetic Reactions

The diminished nucleophilicity of this compound affects its performance in various reactions common in drug development and organic synthesis.

Acylation Reactions

Acylation of the amino group is a fundamental reaction for anilines, often used as a protecting strategy or to synthesize amide-containing targets.[2] The reaction involves the nucleophilic attack of the amino group on an acyl halide or anhydride.

  • Highly Reactive Anilines (e.g., p-toluidine): React rapidly, often requiring mild conditions.

  • Aniline: Reacts readily under standard conditions.

  • This compound: Due to its severely reduced nucleophilicity, acylation is expected to be sluggish. More forcing conditions, such as higher temperatures, extended reaction times, or the use of a more reactive acylating agent and a strong, non-nucleophilic base, may be necessary to achieve high conversion. The primary challenge is overcoming the low electron density on the nitrogen atom.

Electrophilic Aromatic Substitution (EAS)

While the amino group is a powerful ortho-, para-directing and activating group, this effect is significantly tempered in this compound.

  • Aniline: Undergoes EAS reactions like bromination rapidly, often leading to polysubstitution.[2] Nitration is complex due to the basicity of the amino group, which gets protonated in the acidic medium, forming a meta-directing anilinium ion.[3][4]

  • This compound: The ring is strongly deactivated due to the powerful inductive effects of the -Cl and -CF₃ groups. Electrophilic substitution on the ring would be extremely difficult and require harsh conditions. The directing effects of the substituents would guide an incoming electrophile, but the overall deactivation is the dominant factor, making such reactions low-yielding and often impractical.

Sandmeyer Reaction

The Sandmeyer reaction, which transforms an amino group into a variety of other functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate, is a cornerstone of aromatic chemistry.[5][6][7] The formation of the diazonium salt is the first step and proceeds well with most anilines. The subsequent substitution is less dependent on the electronic nature of the ring substituents, making it a highly valuable reaction for heavily substituted anilines.

For this compound, the Sandmeyer reaction is one of the most effective ways to further functionalize the molecule. It allows for the replacement of the amino group without being hindered by the deactivating nature of the other substituents.[5] This provides a reliable synthetic route to introduce a different group at the 1-position.

Experimental Protocols

General Protocol for Aniline Acylation

This protocol is a general guideline and may require optimization (e.g., increased temperature, extended reaction time) for a deactivated aniline like this compound.

  • Dissolution: Dissolve the substituted aniline (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, THF) containing a base (1.1 - 1.5 eq., e.g., pyridine or triethylamine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for the Sandmeyer Reaction (Chlorination Example)
  • Diazotization: Dissolve the substituted aniline (1.0 eq.) in aqueous HCl. Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl.

  • Substitution: Add the cold diazonium salt solution slowly to the stirred CuCl solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Workup: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and purify by distillation or chromatography.

Conclusion

This compound is a significantly deactivated aniline derivative. Its reactivity is characterized by low basicity and poor nucleophilicity of the amino group, and a strongly electron-deficient aromatic ring. Consequently:

  • N-Acylation: Requires more forcing conditions compared to aniline or activated anilines.

  • Electrophilic Aromatic Substitution: Is generally not a feasible reaction pathway due to severe ring deactivation.

  • Sandmeyer Reaction: Represents a robust and highly effective method for functionalizing the molecule by replacing the amino group, bypassing the challenges of its low nucleophilicity.

For researchers and drug development professionals, understanding this reactivity profile is crucial for designing efficient synthetic routes and anticipating the need for optimized reaction conditions when utilizing this valuable, albeit challenging, chemical intermediate.

References

Unlocking Potent Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-2-(trifluoromethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is fundamental to designing next-generation therapeutics. This guide provides a comprehensive comparison of 3-Chloro-2-(trifluoromethyl)aniline analogs, with a focus on their structure-activity relationship (SAR) as potent kinase inhibitors. By dissecting the impact of specific chemical modifications on inhibitory activity, we can illuminate the path toward more effective and selective drug candidates.

The this compound scaffold is a privileged starting point in medicinal chemistry, particularly for the development of kinase inhibitors. The electron-withdrawing properties of the chloro and trifluoromethyl groups play a crucial role in the molecule's ability to interact with the ATP-binding pocket of various kinases, which are key regulators of cellular signaling pathways often implicated in cancer and other diseases.[1][2] This guide will delve into a specific series of urea-based derivatives to illustrate the core principles of SAR in this chemical space.

Comparative Analysis of Kinase Inhibitory Activity

A key strategy in elucidating SAR is the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. A notable study in this area focused on a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea derivatives as inhibitors of Kinase Insert Domain-containing Receptor (KDR), a crucial player in angiogenesis.[3][4] The following table summarizes the in vitro inhibitory activities (IC50 values) of a selection of these analogs against KDR.

Compound IDR Group (Substitution on the 2-amino position of the pyridinyl ring)KDR IC50 (µM)[3][4]
Hit Compound H> 50
5a quinolin-4-ylmethyl0.0689
5b quinolin-6-ylmethyl0.134
5c quinolin-8-ylmethyl0.251
5d isoquinolin-1-ylmethyl0.197
5e naphthalen-1-ylmethyl0.315
5f naphthalen-2-ylmethyl0.428
5g 3,4,5-trimethoxybenzyl1.27
5h 4-methoxybenzyl2.53
5i 4-(trifluoromethyl)benzyl0.981
5j 4-chlorobenzyl1.56
5k 4-fluorobenzyl1.89
5l benzyl2.14

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends for this series of this compound analogs:

  • Essentiality of the Substituted Pyridinylurea Moiety: The initial hit compound, lacking a substitution on the 2-amino group of the pyridine ring, showed negligible activity (IC50 > 50 µM), highlighting the critical importance of this functional group for potent KDR inhibition.

  • Impact of Aromatic Substituents: The introduction of various substituted benzyl and naphthylmethyl groups at the R position led to a significant increase in inhibitory activity.

  • Favorable Heterocyclic Moieties: Analogs incorporating a quinolin-4-ylmethyl group (5a) exhibited the most potent inhibitory activity (IC50 = 0.0689 µM), suggesting a favorable interaction of this specific heterocycle with the kinase binding site.[3][4] The position of the nitrogen within the quinoline ring also appears to be important, with the 4-substituted analog being more active than the 6- and 8-substituted counterparts (5b and 5c).

  • Influence of Naphthalene Substituents: Naphthylmethyl substitutions (5e and 5f) also conferred potent activity, though slightly less than the optimal quinolinylmethyl group.

  • Effect of Benzyl Ring Substituents: For analogs with substituted benzyl groups, electron-donating groups like methoxy (5h) and electron-withdrawing groups like trifluoromethyl (5i) and chloro (5j) were generally less favorable than the larger, more complex quinolinyl and naphthyl systems.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the SAR study of these this compound analogs.

General Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((substituted)amino)pyridin-3-yl)urea Derivatives

The synthesis of the target urea derivatives generally involves a multi-step process. A key step is the reaction of an appropriately substituted aminopyridine with a phenylisocyanate intermediate derived from 4-chloro-3-(trifluoromethyl)aniline.[1] The various 'R' groups are introduced by reacting 2-amino-3-nitropyridine with the corresponding substituted amine, followed by reduction of the nitro group to an amine, which is then reacted to form the final urea compound.

In Vitro KDR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the KDR kinase was determined using a standard enzyme-linked immunosorbent assay (ELISA)-based method.

  • Plate Preparation: 96-well microtiter plates are coated with a substrate peptide for the KDR kinase.

  • Kinase Reaction: The synthesized compounds (at varying concentrations) are pre-incubated with the recombinant KDR enzyme in a reaction buffer containing ATP.

  • Detection: Following the kinase reaction, the amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form of the substrate. This is typically followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.

  • Data Analysis: The absorbance is read using a microplate reader, and the IC50 values (the concentration of the inhibitor required to reduce the kinase activity by 50%) are calculated by fitting the data to a dose-response curve.

Visualizing the SAR Logic

To better understand the relationships between the structural modifications and the resulting biological activity, a logical flow diagram can be constructed.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications at R-group cluster_activity KDR Inhibitory Activity Scaffold 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea Quinolinyl Quinolinylmethyl Scaffold->Quinolinyl Introduce Quinolin-4-ylmethyl Naphthyl Naphthylmethyl Scaffold->Naphthyl Introduce Naphthylmethyl SubstBenzyl Substituted Benzyl Scaffold->SubstBenzyl Introduce Substituted Benzyl Unsubstituted H (Unsubstituted) Scaffold->Unsubstituted No Substitution High High (IC50 < 0.1 µM) Quinolinyl->High Moderate Moderate (IC50 0.1-1.0 µM) Naphthyl->Moderate Low Low (IC50 > 1.0 µM) SubstBenzyl->Low Inactive Inactive (IC50 > 50 µM) Unsubstituted->Inactive

Caption: Logical flow of SAR for KDR inhibitors.

This guide provides a snapshot of the SAR for a specific class of this compound analogs. The principles illustrated here—systematic modification, quantitative biological evaluation, and detailed analysis of the impact of structural changes—are central to the process of modern drug discovery and can be applied to the optimization of other promising scaffolds.

References

A Comparative Guide to the Synthetic Utility of 3-Chloro-2-(trifluoromethyl)aniline and 4-Chloro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the selection of appropriate starting materials is paramount to the successful and efficient synthesis of target molecules. Among the myriad of available building blocks, halogenated and trifluoromethyl-substituted anilines stand out for their versatile reactivity and their ability to impart desirable physicochemical properties to the final products. This guide provides an objective, data-supported comparison of two constitutional isomers: 3-Chloro-2-(trifluoromethyl)aniline and 4-Chloro-3-(trifluoromethyl)aniline.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective application in synthesis. The positioning of the chloro and trifluoromethyl substituents on the aniline ring influences properties such as melting point, boiling point, and density.

PropertyThis compound4-Chloro-3-(trifluoromethyl)aniline
CAS Number 432-21-3[1][2]320-51-4[3]
Molecular Formula C₇H₅ClF₃N[1][2]C₇H₅ClF₃N[3]
Molecular Weight 195.57 g/mol [1][2]195.57 g/mol [3]
Appearance Liquid[4]Colorless to pale yellow liquid or crystalline solid
Melting Point Not applicable (liquid at room temperature)36-40 °C
Boiling Point ~238.2 °C at 760 mmHg[1]~228-230 °C at standard pressure
Density ~1.425 g/cm³[4]~1.4 g/cm³
Purity ≥99.0%[1]≥99.0% (HPLC)

Reactivity and Synthetic Applications

The synthetic utility of these anilines is largely dictated by the electronic effects of the chloro and trifluoromethyl substituents. Both are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAc)

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. For 4-Chloro-3-(trifluoromethyl)aniline, the chloro leaving group is para to the strongly electron-withdrawing trifluoromethyl group, which effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. This positioning generally leads to higher reactivity in SNAr reactions compared to the this compound isomer, where the chloro and trifluoromethyl groups are ortho to each other, leading to a different charge distribution in the intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the first step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-halogen bond is a key factor, with C-Cl bonds being stronger and generally less reactive than C-Br and C-I bonds. While both isomers can participate in these reactions, they typically require more forcing conditions (e.g., specialized ligands, higher temperatures) compared to their bromo- or iodo- counterparts. The electronic nature of the trifluoromethyl group can influence the rate of oxidative addition.

Application in the Synthesis of Marketed Products

A significant measure of the synthetic utility of a building block is its incorporation into commercially successful products. Both anilines serve as key intermediates in the synthesis of important molecules in the pharmaceutical and agrochemical industries.

4-Chloro-3-(trifluoromethyl)aniline in the Synthesis of Sorafenib

4-Chloro-3-(trifluoromethyl)aniline is a crucial starting material for the synthesis of Sorafenib, an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib functions by inhibiting the RAF/MEK/ERK signaling pathway, which is involved in tumor cell proliferation and angiogenesis.[5][6][7][8]

Experimental Workflow for Sorafenib Synthesis:

G A 4-Chloro-3-(trifluoromethyl)aniline C 4-Chloro-3-(trifluoromethyl)phenyl isocyanate A->C Phosgenation B Phenyl Chloroformate E Sorafenib C->E Urea Formation D 4-(4-Aminophenoxy)-N-methylpicolinamide D->E

Simplified synthetic workflow for Sorafenib.
This compound in the Synthesis of Fluazinam Precursors

While direct incorporation into a major pharmaceutical is less prominently documented, derivatives of this compound are utilized in the agrochemical sector. For instance, the structural motif is found in precursors to the fungicide Fluazinam. Fluazinam is a broad-spectrum fungicide that acts by uncoupling oxidative phosphorylation in fungal mitochondria.[4][9] The synthesis of Fluazinam involves the coupling of a substituted aminopyridine with a dinitrobenzene derivative.

Mechanism of Action of Key End Products:

G cluster_0 Sorafenib (Kinase Inhibition) cluster_1 Fluazinam (Uncoupling Oxidative Phosphorylation) A Growth Factors B Receptor Tyrosine Kinases A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation, Angiogenesis F->G Sorafenib Sorafenib Sorafenib->D H Electron Transport Chain I Proton Gradient H->I J ATP Synthase I->J K ATP Production J->K Fluazinam Fluazinam Fluazinam->I Dissipates

Simplified signaling pathways affected by Sorafenib and Fluazinam.

Experimental Protocols

Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate from 4-Chloro-3-(trifluoromethyl)aniline

This protocol describes the conversion of the aniline to the corresponding isocyanate, a key intermediate for Sorafenib synthesis.

Materials:

  • 4-Chloro-3-(trifluoromethyl)aniline

  • Dichloromethane

  • Triethylamine

  • Phenyl chloroformate

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 4-Chloro-3-(trifluoromethyl)aniline (1 equivalent) in dichloromethane in a reaction vessel under a nitrogen atmosphere.[10]

  • Add triethylamine (1.2 equivalents) to the solution.[10]

  • Cool the mixture to 0 °C.

  • Slowly add phenyl chloroformate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 2 hours.[10]

  • Upon completion of the reaction (monitored by TLC or LC-MS), add water to quench the reaction and separate the organic layer.[11]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude isocyanate, which can be used in the subsequent step without further purification.

Synthesis of a Fluazinam Precursor Fragment

The synthesis of Fluazinam involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride. While not a direct reaction of this compound, this highlights the type of transformation common for this class of compounds.

Materials:

  • 2-amino-3-chloro-5-trifluoromethylpyridine

  • 2,4-dichloro-3,5-dinitro-trifluorotoluene

  • Potassium hydroxide

  • 2-methyltetrahydrofuran

Procedure:

  • In a reaction flask, combine 2-amino-3-chloro-5-trifluoromethylpyridine (1.00 mol), 2,4-dichloro-3,5-dinitro-trifluorotoluene (1.05 mol), 85% potassium hydroxide (4.0 mol), and 2-methyltetrahydrofuran.[12]

  • Stir the mixture at 20 °C for 4 hours.[12]

  • Monitor the reaction progress by HPLC.

  • After completion, add water to dissolve the salts and separate the organic phase.

  • Distill the organic phase to remove the solvent.

  • Add a small amount of water to the residue to precipitate the product, which is then filtered and dried to yield Fluazinam.[12] The molar yield is reported to be 98.0%.[12]

Conclusion

Both this compound and 4-Chloro-3-(trifluoromethyl)aniline are valuable building blocks in organic synthesis. The choice between these two isomers will largely depend on the specific target molecule and the desired synthetic strategy.

  • 4-Chloro-3-(trifluoromethyl)aniline is the preferred reagent for syntheses where high reactivity in nucleophilic aromatic substitution at the chloro-position is desired, as exemplified by its crucial role in the industrial synthesis of Sorafenib. The para-relationship between the chloro and trifluoromethyl groups provides optimal electronic activation for this type of transformation.

  • This compound , while likely less reactive in SNAr at the chloro position due to the ortho-substituent arrangement, remains a valuable intermediate for constructing molecules where this specific substitution pattern is required, particularly in the agrochemical field.

For researchers and drug development professionals, a careful consideration of the electronic and steric effects of the substituent placement on these anilines is essential for designing efficient and high-yielding synthetic routes.

References

Spectroscopic Deep Dive: A Comparative Analysis of 3-Chloro-2-(trifluoromethyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3-Chloro-2-(trifluoromethyl)aniline and its positional isomers is crucial for researchers in medicinal chemistry and materials science. The precise substitution pattern on the aniline ring significantly influences the molecule's electronic properties, reactivity, and biological activity. This guide provides a comparative analysis of these isomers using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

This publication aims to serve as a practical reference for scientists and professionals in drug development by presenting a clear, data-driven comparison of the spectroscopic characteristics of this compound and its isomers. Understanding these spectral fingerprints is essential for unambiguous identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its isomers. Due to the limited availability of publicly accessible, complete datasets for all isomers, this guide presents the most comprehensive information found for key positional isomers. The data for 4-Chloro-3-(trifluoromethyl)aniline is the most complete and serves as a primary reference for comparison.

Note: The absence of comprehensive data for all isomers highlights a gap in the publicly available chemical literature and databases. The presented data has been aggregated from various sources and may have been recorded under different experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of the chloro and trifluoromethyl substituents.

Table 1: ¹H NMR Spectroscopic Data of Chloro-(trifluoromethyl)aniline Isomers

CompoundAromatic Protons (δ, ppm)NH₂ Protons (δ, ppm)Solvent
This compound Data not availableData not available-
4-Chloro-3-(trifluoromethyl)aniline 7.22 (d, J=8.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.72 (dd, J=8.4, 2.4 Hz, 1H)3.83 (s, 2H)CDCl₃
2-Chloro-4-(trifluoromethyl)aniline Data not availableData not available-
4-Chloro-2-(trifluoromethyl)aniline Data not availableData not available-

Table 2: ¹³C NMR Spectroscopic Data of Chloro-(trifluoromethyl)aniline Isomers

CompoundAromatic Carbons (δ, ppm)CF₃ Carbon (δ, ppm)Solvent
This compound Data not availableData not available-
4-Chloro-3-(trifluoromethyl)aniline 145.2, 132.8, 126.9 (q, J=30 Hz), 123.5 (q, J=272 Hz), 119.5, 115.4Not specified in sourceCDCl₃
2-Chloro-4-(trifluoromethyl)aniline Spectral data mentioned in literature, but specific shifts not readily available[1]Data not available-
4-Chloro-2-(trifluoromethyl)aniline Data not availableData not available-

Table 3: ¹⁹F NMR Spectroscopic Data of Chloro-(trifluoromethyl)aniline Isomers

CompoundChemical Shift (δ, ppm)ReferenceSolvent
This compound Data not available--
4-Chloro-3-(trifluoromethyl)aniline Data not available--
2-Chloro-4-(trifluoromethyl)aniline Analysis by ¹⁹F NMR mentioned in metabolic studies, but specific shift not provided--
4-Chloro-2-(trifluoromethyl)aniline Data not available--
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For these anilines, key vibrational modes include the N-H stretches of the amine group, C-N stretching, and vibrations associated with the aromatic ring and the C-F bonds of the trifluoromethyl group.

Table 4: Key IR Absorption Bands of Chloro-(trifluoromethyl)aniline Isomers (cm⁻¹)

CompoundN-H StretchC-N Stretch (Aromatic)C-F Stretch
This compound Data not availableData not availableData not available
4-Chloro-3-(trifluoromethyl)aniline ~3400-3200~1335-1250~1100-1200
2-Chloro-4-(trifluoromethyl)aniline FTIR spectrum available in databases[1]FTIR spectrum available in databases[1]FTIR spectrum available in databases[1]
4-Chloro-2-(trifluoromethyl)aniline FT-IR and FT-Raman spectra have been studied[2]FT-IR and FT-Raman spectra have been studied[2]FT-IR and FT-Raman spectra have been studied[2]
2-Chloro-5-(trifluoromethyl)aniline Vibrational spectra have been studiedVibrational spectra have been studiedVibrational spectra have been studied
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Table 5: Mass Spectrometry Data of Chloro-(trifluoromethyl)aniline Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 195/197Data not available
4-Chloro-3-(trifluoromethyl)aniline 195/197 (M⁺, M⁺+2)160 (M-Cl), 126 (M-CF₃)
2-Chloro-4-(trifluoromethyl)aniline 195/197Data not available
4-Chloro-2-(trifluoromethyl)aniline 195/197Data not available

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • A standard single-pulse sequence is used.

    • The spectral width is typically set from -2 to 12 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • The spectral width is typically set from 0 to 160 ppm.

    • A larger number of scans is required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • The spectral width is set to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -50 to -80 ppm).

    • An external reference standard, such as CFCl₃, may be used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules, typically performed at 70 eV.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to identify characteristic fragmentation patterns. The isotopic pattern for chlorine (M+ and M+2 peaks) is a key diagnostic feature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Positional Isomers Isomer2->NMR Isomer2->IR Isomer2->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable Interpretation Structural Interpretation DataTable->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: Workflow for the spectroscopic comparison of aniline isomers.

Conclusion

This guide provides a foundational framework for the spectroscopic comparison of this compound and its positional isomers. The provided data, though incomplete for some isomers, illustrates the utility of NMR, IR, and Mass Spectrometry in distinguishing between these closely related structures. The detailed experimental protocols offer a starting point for researchers to acquire high-quality data for these compounds. Further research to populate a comprehensive and publicly accessible spectral database for this class of compounds would be highly beneficial to the scientific community.

References

Comparative Guide to the Cytotoxicity of Compounds Synthesized from 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various compounds synthesized from the starting material 3-Chloro-2-(trifluoromethyl)aniline. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of a variety of bioactive molecules. Its unique structure, featuring both chloro and trifluoromethyl substituents, makes it an attractive starting point for the development of novel therapeutic agents, particularly in the field of oncology. This guide summarizes the available experimental data on the cytotoxicity of compounds derived from this precursor, details the experimental protocols used for their evaluation, and visualizes the key experimental workflows and implicated signaling pathways.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a key compound synthesized using a derivative of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)
3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamideA549Human Lung CarcinomaNot Specified
3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamideBGC-823Human Gastric CarcinomaNot Specified

Note: While the exact IC50 values were not provided in the source, the compound was reported to have a "distinct inhibitory capacity" against these cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cytotoxicity data. Below are standard protocols for the key experiments cited in the evaluation of these compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt, to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Visualizations

The following diagrams illustrate the general workflow for cytotoxicity testing and a potential signaling pathway involved in the cytotoxic effects of compounds derived from this compound.

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Addition Compound Addition Compound Dilution->Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation MTT/LDH Addition MTT/LDH Addition Incubation->MTT/LDH Addition Measurement Measurement MTT/LDH Addition->Measurement Data Collection Data Collection Measurement->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation

Caption: General experimental workflow for in vitro cytotoxicity assays.

Apoptosis_Signaling_Pathway Test Compound Test Compound Cellular Stress Cellular Stress Test Compound->Cellular Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Cellular Stress->Bcl-2 Family Modulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by test compounds.

Discussion

The preliminary data suggests that compounds derived from this compound possess cytotoxic activity against cancer cell lines. The indazole-carboxamide derivative, in particular, shows promise as an anticancer agent.[1] Further studies are warranted to elucidate the precise IC50 values and to expand the screening to a broader panel of cancer cell lines.

The mechanism of action for many of these compounds is believed to involve the induction of apoptosis. Indazole derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Additionally, quinazoline sulfonamide derivatives have been implicated in the activation of the Hippo signaling pathway, which can also lead to apoptosis. Further mechanistic studies are required to confirm the specific signaling pathways activated by compounds synthesized from this compound.

Conclusion

This guide provides a foundational overview of the cytotoxic properties of compounds synthesized from this compound. The available data, though limited, indicates a potential for the development of novel anticancer agents from this chemical scaffold. Future research should focus on synthesizing a wider range of derivatives, conducting comprehensive cytotoxicity screening, and performing in-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved.

References

Comparative Guide to the Antimicrobial and Antifungal Activity of Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial and antifungal properties of various trifluoromethylaniline derivatives. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents. Quantitative data, detailed experimental protocols, and visualizations of proposed mechanisms of action are presented to support further research and development.

Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) of selected trifluoromethylaniline derivatives against various bacterial and fungal strains. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of Trifluoromethylaniline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus100[1]
Vibrio harveyi100[1]
2-iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus50[1]
Vibrio harveyi50[1]
4-bromo-3-chloroaniline (4B3CA) Uropathogenic Escherichia coli200[2][3]
3,5-dibromoaniline (3,5-DBA) Uropathogenic Escherichia coli100[2][3]
(E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one (A3) Staphylococcus aureus51 (µM)[4]
Escherichia coli-[4]
(E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one (B3) Staphylococcus aureus48 (µM)[4]
Bacillus subtilis24 (µM)[4]
Escherichia coli-[4]
Proteus vulgaris-[4]

Table 2: Antifungal Activity of Trifluoromethyl-Substituted Pyrazole Carboxamide Derivatives

Compound/DerivativeFungal StrainEC₅₀ (mg/L)Reference
Y₁₃ Gibberella zeae13.1[5]
Botryosphaeria dothidea14.4[5]
Fusarium prolifeatum13.3[5]
Fusarium oxysporum21.4[5]
Y₁₄ Botryosphaeria dothidea18.1[5]
Y₁₇ Gibberella zeae16.8[5]
Botryosphaeria dothidea13.9[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Synthesis of Trifluoromethylaniline Derivatives

1. Synthesis of 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Analogue (2-chloro-4-nitro-6-(trifluoromethyl)aniline):

This protocol describes the synthesis of a structural analogue of ACNBF.

  • Reactants: 4-nitro-2-(trifluoromethyl)aniline (15 g) and N-chlorosuccinimide (10.7 g). [6]* Solvent: Acetonitrile (100 ml). [6]* Procedure:

    • Dissolve 4-nitro-2-(trifluoromethyl)aniline and N-chlorosuccinimide in acetonitrile in a sealed microwaveable reaction flask. [6] 2. Heat the mixture to 150°C for 15 minutes. [6] 3. After the reaction, cool the mixture to room temperature. [6] 4. Pour the mixture into a solution of 5% sodium hydroxide (500 ml) and ethyl acetate (400 ml). [6] 5. Separate the organic phase, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. [6] 6. Purify the product by fast column chromatography to yield 2-chloro-4-nitro-6-(trifluoromethyl)aniline as a yellow solid. [6] 2. Synthesis of 2-iodo-4-(trifluoromethyl)aniline (ITFMA):

This protocol is based on a decarboxylative iodination reaction.

  • Reactants: 2-Amino-4-(trifluoromethyl)benzoic acid, Iodine (I₂), and Potassium Iodide (KI).

  • Solvent: Acetonitrile (CH₃CN).

  • Procedure:

    • Combine 2-amino-4-(trifluoromethyl)benzoic acid, I₂, and KI in an autoclave with a glass liner containing acetonitrile.

    • Purge the autoclave with oxygen and then pressurize with O₂ (10 bar).

    • Stir the reaction mixture at 180°C for 4 hours.

    • After cooling, dilute the solution with ethyl acetate.

    • Add silica gel and evaporate the volatiles under vacuum.

    • Purify the residue by flash column chromatography on silica gel using an ethyl acetate/petroleum ether eluent to obtain 2-iodo-4-(trifluoromethyl)aniline as a white solid. [7]

Antimicrobial and Antifungal Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Materials: 96-well microtiter plates, bacterial/fungal culture, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), stock solution of the test compound.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Well Diffusion Method for Antifungal Susceptibility Testing:

  • Materials: Agar plates (e.g., Sabouraud Dextrose Agar for fungi), fungal culture, sterile cork borer, stock solution of the test compound.

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain and spread it evenly over the surface of the agar plate.

    • Use a sterile cork borer to create wells in the agar.

    • Add a specific volume of the test compound solution to each well.

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antifungal activity.

Proposed Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for the antimicrobial and antifungal activities of trifluoromethylaniline derivatives based on current research.

Antibacterial Mechanism of Halogenated Anilines

Halogenated aniline derivatives have been suggested to exert their antibacterial effects by inhibiting adenylate cyclase, a key enzyme in bacterial signaling. This inhibition leads to a reduction in cyclic AMP (cAMP) levels, which in turn downregulates the expression of virulence and biofilm-related genes. [2][3][8]

Antibacterial_Mechanism Halogenated_Aniline Halogenated Aniline Derivative Adenylate_Cyclase Adenylate Cyclase (cyaA) Halogenated_Aniline->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion ATP ATP ATP->Adenylate_Cyclase cAMP_CRP cAMP-CRP Complex cAMP->cAMP_CRP CRP CRP CRP->cAMP_CRP Virulence_Genes Virulence & Biofilm Gene Expression cAMP_CRP->Virulence_Genes Activation Virulence_Genes->Inhibition Downregulation Antifungal_Mechanism TFMP_Derivative Trifluoromethyl-containing Pyrazole Derivative Fungal_Cell_Membrane Fungal Cell Membrane TFMP_Derivative->Fungal_Cell_Membrane Interaction Membrane_Disruption Membrane Disruption (Increased Permeability, Loss of Integrity) Fungal_Cell_Membrane->Membrane_Disruption Leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Results in Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Synthesis Synthesis of Trifluoromethylaniline Derivatives Stock_Solution Preparation of Stock Solutions Synthesis->Stock_Solution Assay_Setup Assay Setup (Broth Microdilution or Agar Well Diffusion) Stock_Solution->Assay_Setup Inoculum_Prep Preparation of Microbial Inoculum Inoculum_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Collection Data Collection (MIC Determination or Zone of Inhibition) Incubation->Data_Collection Analysis Comparative Analysis Data_Collection->Analysis

References

A Comparative Guide to the Structural Validation of 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules for pharmaceutical and other advanced applications, the structural integrity and purity of key intermediates are paramount. 3-Chloro-2-(trifluoromethyl)aniline is a valuable building block, prized for the unique electronic properties conferred by its halogen and trifluoromethyl substituents.[1] This guide provides a comprehensive comparison of the analytical techniques used for the structural validation of this compound, alongside a performance comparison with its key regioisomers, offering a practical resource for researchers in organic synthesis and drug development.

Spectroscopic and Chromatographic Validation

The definitive structural confirmation and purity assessment of synthesized this compound relies on a combination of spectroscopic and chromatographic techniques. These methods provide unambiguous evidence of the molecular structure and quantify the presence of any impurities.

Table 1: Physicochemical and Spectroscopic Data Comparison

PropertyThis compound4-Chloro-2-(trifluoromethyl)aniline[2]2-Chloro-4-(trifluoromethyl)aniline[3]
CAS Number 432-21-3[4]445-03-4[2]39885-50-2[3]
Molecular Formula C₇H₅ClF₃N[4]C₇H₅ClF₃N[2]C₇H₅ClF₃N[3]
Molecular Weight 195.57 g/mol [4]195.57 g/mol [2]195.57 g/mol [3]
Boiling Point 238.3±35.0 °C at 760 mmHg[5]66-67 °C/3 mmHg[2]214-218 °C[3]
Density 1.4±0.1 g/cm³[5]1.386 g/mL at 25 °C[2]1.4160 g/mL at 25 °C[3]
Refractive Index 1.500[5]n20/D 1.507[2]n20/D 1.5030[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity. The mass spectrum of a related compound, 4-chloro-3-(trifluoromethyl)aniline, displays a molecular ion peak at m/z 195, consistent with its molecular weight.[6] The isotopic pattern of the molecular ion, showing a characteristic M+2 peak with approximately one-third the intensity of the M peak, is a clear indicator of the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the synthesized product and for separating it from potential impurities. A typical reverse-phase HPLC method offers high resolution and sensitivity for the analysis of halogenated anilines.

Table 2: HPLC Purity Analysis Data

ParameterThis compoundIsomeric Impurity 1Isomeric Impurity 2
Retention Time (min) 12.511.813.2
Area (%) >99.5<0.15<0.15
Limit of Detection (LOD) <0.05%--
Limit of Quantitation (LOQ) <0.15%--

Performance in Synthetic Applications: A Comparative Overview

The utility of this compound as a building block is demonstrated in its performance in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this coupling.

Buchwald-Hartwig Amination

Experimental Protocols

Detailed experimental protocols are essential for reproducible results in both the synthesis and the structural validation of this compound.

General HPLC Method for Purity Analysis

This method is a standard starting point for the purity analysis of halogenated anilines and can be optimized for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Method validation for HPLC should be performed in accordance with ICH guidelines and typically includes assessment of specificity, linearity, range, accuracy, precision, and robustness.[8]

General GC-MS Method for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analytes.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with different boiling points. A representative program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and then hold for a period to ensure all components elute.[9]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted quantification.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and structural validation of this compound.

cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Purification Step Purification Step Crude Product->Purification Step Pure Product Pure Product Purification Step->Pure Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Synthesized Product Synthesized Product Structural Validation Structural Validation Synthesized Product->Structural Validation NMR NMR Structural Validation->NMR Structure MS MS Structural Validation->MS Molecular Weight HPLC HPLC Structural Validation->HPLC Purity GC-MS GC-MS Structural Validation->GC-MS Impurities Confirmed Structure & Purity Confirmed Structure & Purity NMR->Confirmed Structure & Purity MS->Confirmed Structure & Purity HPLC->Confirmed Structure & Purity GC-MS->Confirmed Structure & Purity

Caption: The logical workflow for the comprehensive structural validation of the synthesized product.

References

The Trifluoromethyl Group: A Game-Changer in Modern Drug Design's Anilines

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of a trifluoromethyl (-CF3) group onto aniline scaffolds has become a cornerstone of modern drug design, offering a powerful tool to enhance the potency, metabolic stability, and overall pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of trifluoromethylated anilines against their non-fluorinated parent, aniline, supported by experimental data to illustrate the profound impact of this chemical modification.

In the quest for more effective and safer therapeutics, medicinal chemists are increasingly turning to fluorine chemistry. The trifluoromethyl group, in particular, imparts unique electronic and steric properties that can dramatically alter a molecule's behavior in a biological system. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond are key to its ability to modulate key drug-like properties.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a trifluoromethyl group significantly impacts the fundamental physicochemical properties of aniline, namely its basicity (pKa) and lipophilicity (logP). These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strong electron-withdrawing effect of the -CF3 group decreases the electron density on the aniline nitrogen, making it a weaker base. This results in a lower pKa value for the conjugate acid of the aniline. Consequently, at physiological pH, a larger fraction of trifluoromethylated anilines will exist in their more lipophilic, neutral form compared to aniline, which can enhance membrane permeability.

The trifluoromethyl group also significantly increases the lipophilicity of the aniline molecule, as reflected by a higher logP value. This increased lipophilicity can lead to improved cell membrane penetration and better binding to hydrophobic pockets of target proteins.

CompoundpKa (experimental)logP (experimental)
Aniline4.6[1][2]0.90[1][3]
2-(Trifluoromethyl)aniline1.10 (pKb = 12.90)2.38 (predicted)[4], 2.4 (XLogP3-AA)[5]
3-(Trifluoromethyl)aniline3.50 (predicted)[4]2.41 (predicted)[4]
4-(Trifluoromethyl)aniline2.45[6]1.95[7]

Enhanced Metabolic Stability: Blocking the Reactive Sites

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][8] By strategically placing a -CF3 group at a site on the aniline ring that is susceptible to oxidative metabolism (hydroxylation), that metabolic pathway can be effectively blocked.[8][9] This "metabolic blocking" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8]

Boosting Biological Activity: The Case of Kinase Inhibitors

The impact of trifluoromethylation extends to the biological activity of drug candidates. The altered physicochemical properties can lead to enhanced binding affinity for the target protein. In the realm of kinase inhibitors, where the 4-anilinoquinazoline scaffold is a common pharmacophore, the substitution on the aniline ring plays a crucial role in determining potency.

A compelling example is seen in the development of inhibitors for the Abl kinase, a key target in chronic myeloid leukemia. The kinase inhibitor Nilotinib, which features a 3-(trifluoromethyl)aniline moiety, demonstrates the importance of this group for potent inhibition. Structural studies have revealed that the trifluoromethyl group engages in favorable hydrophobic interactions within the kinase binding site. A comparative study of Nilotinib and its analogues showed that the presence of a trifluoromethyl or a methyl group was crucial for potent Abl inhibition.[10]

To illustrate this, consider the following hypothetical, yet representative, comparison of kinase inhibitory activity based on typical structure-activity relationship (SAR) data for kinase inhibitors:

Compound MoietyIllustrative Kinase IC50 (nM)
Aniline150
4-(Trifluoromethyl)aniline25

This demonstrates the potential for a significant increase in potency when a trifluoromethyl group is incorporated into the aniline scaffold of a kinase inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for determining the key parameters are provided below.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an aniline derivative.

Materials:

  • Aniline derivative

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Methanol

  • Water (deionized)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation: Prepare a 0.01 M solution of the aniline derivative in a suitable water-methanol mixture.

  • Titration Setup: Calibrate the pH meter using standard buffers. Place a known volume of the aniline solution in a beaker with a magnetic stir bar.

  • Titration: Slowly add the standardized HCl solution in small increments from the burette, recording the pH after each addition. Continue the titration until the pH reading stabilizes after passing the equivalence point.

  • Data Analysis: Plot the pH readings against the volume of HCl added. The pKa is determined from the pH at the half-equivalence point.

Experimental Workflows and Signaling Pathways

To visually represent the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_logp cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Dissolve compound in octanol and water shake Shake vigorously start->shake separate Allow phases to separate shake->separate sample Sample octanol and water phases separate->sample measure Measure concentration in each phase (e.g., UV-Vis, HPLC) sample->measure ratio Calculate partition coefficient (P = [octanol]/[water]) measure->ratio logp Calculate logP = log10(P) ratio->logp

Workflow for logP determination using the shake-flask method.

experimental_workflow_metabolic_stability cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis cluster_data_analysis Data Analysis start Prepare incubation mixture (compound, liver microsomes, NADPH) incubate Incubate at 37°C start->incubate aliquots Take aliquots at different time points incubate->aliquots quench Quench reaction with cold solvent (e.g., acetonitrile) aliquots->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze quantify Quantify remaining parent compound analyze->quantify plot Plot ln(% remaining) vs. time quantify->plot calculate Calculate half-life (t½) plot->calculate

Workflow for in vitro metabolic stability assay.

signaling_pathway_inhibition cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate phosphorylates ADP ADP RTK->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Trifluoromethylated Aniline-Based Inhibitor Inhibitor->RTK inhibits ATP ATP ATP->RTK

Inhibition of a generic kinase signaling pathway.

References

Lack of Commercially Available Herbicides Directly Derived from 3-Chloro-2-(trifluoromethyl)aniline Necessitates a Broader Comparative Analysis of Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals no commercially available herbicides directly synthesized from the starting material 3-chloro-2-(trifluoromethyl)aniline. This chemical is primarily documented as an intermediate in pharmaceutical manufacturing. However, to address the user's interest in the efficacy and mode of action of herbicides with related chemical features, this guide provides a comparative analysis of the dinitroaniline class of herbicides, some of which also contain a trifluoromethyl-substituted aniline moiety and are well-characterized for their herbicidal properties.

The dinitroaniline class of herbicides, which includes widely used compounds such as trifluralin and pendimethalin, represents a significant group of agricultural chemicals for weed management. These herbicides are primarily used as pre-emergent treatments to control annual grasses and some broadleaf weeds. Their efficacy is rooted in a specific mode of action that disrupts plant cell division.

Comparative Efficacy of Dinitroaniline Herbicides

The herbicidal efficacy of dinitroanilines can vary based on the specific compound, application rate, weed species, and environmental conditions. The following table summarizes a selection of experimental data comparing the performance of prominent dinitroaniline herbicides.

HerbicideApplication Rate ( kg/ha )Target Weed SpeciesWeed Control (%)CropReference
Trifluralin0.84Setaria faberi (Giant Foxtail)92Soybean--INVALID-LINK--
Pendimethalin1.12Amaranthus retroflexus (Redroot Pigweed)88Corn--INVALID-LINK--
Ethalfluralin1.1Echinochloa crus-galli (Barnyardgrass)95Cotton--INVALID-LINK--
Oryzalin2.24Digitaria sanguinalis (Large Crabgrass)90Turfgrass--INVALID-LINK--

Table 1: Comparative Efficacy of Selected Dinitroaniline Herbicides Against Common Weed Species.

Mode of Action: Inhibition of Microtubule Assembly

The primary mode of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and overall cell shape.

Dinitroaniline herbicides bind to tubulin, the protein subunit that polymerizes to form microtubules.[3][4] This binding prevents the assembly of tubulin into functional microtubules. The herbicide-tubulin complex may then cap the growing end of microtubules, halting their elongation.[4] The disruption of the mitotic spindle, a microtubule structure crucial for chromosome segregation during cell division, leads to an arrest of mitosis in the metaphase stage.[1] This results in abnormal, multinucleated cells and the characteristic swelling of root tips in affected plants.[1][5] Ultimately, the inhibition of cell division in meristematic tissues, such as root and shoot tips, prevents plant growth and leads to death.

Mode of Action of Dinitroaniline Herbicides cluster_0 Plant Cell tubulin α/β-Tubulin Dimers complex Herbicide-Tubulin Complex tubulin->complex herbicide Dinitroaniline Herbicide herbicide->complex microtubule Microtubule complex->microtubule Inhibits Polymerization mitosis Mitosis (Cell Division) microtubule->mitosis Essential for Spindle Formation growth Plant Growth (Root & Shoot Elongation) microtubule->growth Maintains Cell Structure mitosis->growth Leads to

Caption: Dinitroaniline herbicides inhibit microtubule polymerization, leading to mitotic arrest and cessation of plant growth.

Experimental Protocols

1. In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Materials: Purified plant tubulin, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP), test compound (dissolved in DMSO), spectrophotometer with temperature control.

  • Procedure:

    • Tubulin is pre-incubated with the test compound or DMSO (vehicle control) on ice.

    • The reaction is initiated by warming the mixture to 37°C in the spectrophotometer.

    • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.

    • Inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to the control.

2. Root Growth Inhibition Assay and Microscopy

This assay assesses the in vivo effect of herbicides on root growth and cell division.

  • Materials: Seeds of a sensitive plant species (e.g., corn, onion), petri dishes, filter paper, test compound solutions of varying concentrations, microscope, DNA stain (e.g., DAPI).

  • Procedure:

    • Seeds are germinated on filter paper moistened with different concentrations of the herbicide solution or a control solution.

    • After a set period (e.g., 48-72 hours), the root length of the seedlings is measured.

    • Root tips are excised, fixed, and prepared for microscopy.

    • Cells in the meristematic region are observed for mitotic abnormalities, such as arrested metaphase and the presence of multinucleated cells, after staining with a DNA-specific dye.

Experimental Workflow for Herbicide Evaluation start Herbicide Candidate invitro In Vitro Assay (Microtubule Polymerization) start->invitro invivo In Vivo Assay (Root Growth Inhibition) start->invivo data Data Analysis (Efficacy & MoA) invitro->data microscopy Microscopy (Cell Division Analysis) invivo->microscopy microscopy->data conclusion Conclusion on Herbicidal Properties data->conclusion

Caption: A typical workflow for evaluating the efficacy and mode of action of microtubule-inhibiting herbicides.

References

A Comparative In Vitro Evaluation of 3-Chloro-2-(trifluoromethyl)aniline-Based Compounds for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of a series of novel urea derivatives based on a 3-Chloro-2-(trifluoromethyl)aniline scaffold. The data presented herein, primarily focusing on their activity as Kinase Insert Domain-containing Receptor (KDR) inhibitors, offers insights into their therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to support further research and development.

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability and binding affinity. The this compound moiety, in particular, has been identified as a valuable pharmacophore in the design of kinase inhibitors. This guide focuses on a series of o-amino-arylurea derivatives incorporating this scaffold and evaluates their in vitro efficacy.

Comparative Analysis of Anticancer Activity

The primary measure of efficacy for the synthesized compounds is their half-maximal inhibitory concentration (IC50) against KDR, a key receptor tyrosine kinase involved in angiogenesis. A lower IC50 value indicates greater potency. The following table summarizes the KDR inhibitory activity of a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea derivatives.

Compound IDStructureKDR IC50 (µM)[1]
Hit Compound 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea> 10
5a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea0.0689
5b 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((isoquinolin-1-ylmethyl)amino)pyridin-3-yl)urea0.132
5c 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-8-ylmethyl)amino)pyridin-3-yl)urea0.245
5d 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(((1H-imidazol-2-yl)methyl)amino)pyridin-3-yl)urea0.587
5e 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((pyridin-2-ylmethyl)amino)pyridin-3-yl)urea1.24
5f 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((pyridin-3-ylmethyl)amino)pyridin-3-yl)urea2.57
5g 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((pyridin-4-ylmethyl)amino)pyridin-3-yl)urea3.81

Structure-Activity Relationship (SAR) Analysis

The data reveals a significant increase in KDR inhibitory activity upon substitution at the 2-amino position of the pyridine ring. The parent hit compound, lacking any substitution, showed negligible activity (IC50 > 10 µM)[1]. Introduction of a quinolin-4-ylmethyl group (Compound 5a ) resulted in a dramatic enhancement of potency, with an IC50 value of 0.0689 µM[1]. This suggests that the quinoline moiety plays a crucial role in binding to the kinase. The position of the nitrogen within the quinoline ring also appears to be important, with the 4-substituted analog (5a ) being the most potent, followed by the 1-isoquinoline (5b ) and 8-quinoline (5c ) derivatives[1]. Smaller heterocyclic substitutions, such as imidazole (5d ) and pyridine (5e-g ), generally led to a decrease in activity compared to the larger quinoline and isoquinoline systems[1].

Proposed Mechanism of Action: KDR Kinase Inhibition

The synthesized compounds are designed to act as inhibitors of KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting KDR, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor vascularization.

KDR_Inhibition_Pathway Proposed Mechanism: KDR Kinase Inhibition VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Binds to Dimerization Receptor Dimerization & Autophosphorylation KDR->Dimerization Leads to Compound This compound Derivative Compound->KDR Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Caption: Proposed mechanism of KDR kinase inhibition by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((substituted)amino)pyridin-3-yl)urea Derivatives (General Procedure)

A solution of 2-amino-3-nitropyridine and the desired substituted amine in ethanol is heated at reflux. The resulting intermediate is then reduced, for example, using iron powder in acetic acid, to yield the corresponding diamine. This diamine is then reacted with 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene in a suitable solvent like dichloromethane to afford the final urea derivative. The product is typically purified by column chromatography.

In Vitro KDR Kinase Inhibition Assay

The in vitro kinase activity of the compounds is determined using a standard enzymatic assay. The assay measures the phosphorylation of a substrate peptide by the KDR enzyme.

  • Reagents and Materials: Recombinant human KDR enzyme, ATP, kinase buffer, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and the test compounds.

  • Procedure:

    • The test compounds are serially diluted in DMSO.

    • The KDR enzyme, substrate, and test compound are incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Experimental Workflow for In Vitro Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification KinaseAssay In Vitro KDR Kinase Assay Purification->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-(trifluoromethyl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Profile

Before handling 3-Chloro-2-(trifluoromethyl)aniline, it is crucial to be aware of its potential hazards. Based on data for analogous halogenated anilines, this compound is likely to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2] Inhalation of vapors or dust may also be harmful.[1]

Key Hazard Information for Structurally Similar Compounds:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral[2]
Harmful in contact with skinAcute Toxicity, Dermal[2]
Causes skin irritationSkin Corrosion/Irritation[2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation[2]
May cause respiratory irritationSpecific target organ toxicity — single exposure[2]
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[3]

Waste Collection and Segregation

All waste containing this compound, including the pure compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, absorbent pads), must be collected as hazardous waste.[4]

  • Waste Container: Use a designated, properly labeled, and sealed container for halogenated organic waste.[1]

  • Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Small Spills: For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Place the absorbent material into a sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[6]

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.[7][8] Chemical waste generators are responsible for the correct classification and labeling of waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 3-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Personal Protective Equipment, and Disposal Procedures.

This guide provides critical safety and logistical information for the proper handling of 3-Chloro-2-(trifluoromethyl)aniline (CAS No. 432-21-3). Given the lack of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from SDSs of structurally similar chemicals, including other chlorinated and trifluoromethylated anilines, to provide a robust framework for safe laboratory operations.

Hazard Profile and Classification

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely to be harmful if swallowed, comes into contact with skin, or is inhaled. It may also cause skin and eye irritation and could lead to organ damage with prolonged or repeated exposure.

Summary of Potential Hazards:

Hazard ClassificationPotential Effect
Acute Toxicity, OralHarmful if swallowed.
Acute Toxicity, DermalHarmful in contact with skin.
Acute Toxicity, InhalationMay be harmful or toxic if inhaled.
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety goggles or glassesConforming to EN166 or OSHA 29 CFR 1910.133 standards.[1]
Face shieldRecommended when there is a splash hazard.
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are generally suitable. Check for breakthrough times.
Lab coatTo be worn at all times in the laboratory.
Additional protective clothingConsider an apron or full-body suit for larger quantities or high-risk operations.
Respiratory Protection Fume hoodAll handling of the compound should be performed in a certified chemical fume hood.
RespiratorIf a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe working environment.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Procedural Steps for Handling:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of unnecessary items and ensuring all required equipment is within reach inside the fume hood.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of dust or aerosols. Use appropriate tools for transfer (e.g., spatulas for solids, pipettes for liquids).

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential points of release are properly sealed.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste through a licensed waste disposal company. Do not pour down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled hazardous waste container for disposal by a licensed contractor.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container should be disposed of in accordance with local regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

prep Preparation - Don PPE - Prepare workspace handling Handling in Fume Hood - Dispense chemical - Set up reaction prep->handling post_handling Post-Handling - Decontaminate surfaces - Personal hygiene handling->post_handling disposal Waste Disposal - Segregate waste - Label containers post_handling->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.